Product packaging for (3-Bromo-5-nitrophenyl)methanol(Cat. No.:CAS No. 139194-79-9)

(3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851
CAS No.: 139194-79-9
M. Wt: 232.03 g/mol
InChI Key: WIXGOPRKQQGTHO-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B136851 (3-Bromo-5-nitrophenyl)methanol CAS No. 139194-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGOPRKQQGTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564822
Record name (3-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139194-79-9
Record name (3-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of (3-Bromo-5-nitrophenyl)methanol. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceutical compounds and other fine chemicals. The nitroaromatic moiety, in particular, is a well-known pharmacophore, and its presence suggests potential biological activity that can be explored in drug discovery programs.[1]

Chemical and Physical Properties

Table 1: General and Structural Properties

PropertyValueSource(s)
CAS Number 139194-79-9[3][4]
Molecular Formula C₇H₆BrNO₃[3][4]
Molecular Weight 232.03 g/mol [3][4]
Appearance Off-white to light yellow solid[3]
Purity (Typical) ≥98%[4]
InChI InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2[3]
InChIKey WIXGOPRKQQGTHO-UHFFFAOYSA-N[3]
SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)CO[5]
Synonyms 3-Bromo-5-nitrobenzyl alcohol, 3-Bromo-5-nitrobenzenemethanol[3]

Table 2: Physical and Safety Properties

PropertyValueSource(s)
Melting Point No data available[2]
Boiling Point No data available[2]
Flash Point No data available[2]
Solubility Information not widely available; likely soluble in methanol, ethanol, and other polar organic solvents.[6]
Storage Sealed in a dry, cool, and well-ventilated place at room temperature.[2][3]

Synthesis and Purification

This compound is typically synthesized through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. The aldehyde precursor can be prepared by the bromination of 3-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzaldehyde

This protocol describes the synthesis of the immediate precursor to this compound.

Reaction: Bromination of 3-nitrobenzaldehyde.

Materials:

  • 3-nitrobenzaldehyde

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Ice water

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

  • Add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction solution into ice water to precipitate the solid product.

  • Collect the solid by filtration.

  • Dry the crude product with anhydrous sodium sulfate.

  • Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.[7]

Experimental Protocol: Reduction to this compound

Reaction: Reduction of 3-bromo-5-nitrobenzaldehyde.

A standard method for this transformation is the reduction of the aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Materials:

  • 3-bromo-5-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 3-bromo-5-nitrobenzaldehyde in methanol or ethanol in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis start 3-Nitrobenzaldehyde step1 Bromination with NBS in H₂SO₄ at 65°C start->step1 intermediate 3-Bromo-5-nitrobenzaldehyde step1->intermediate step2 Reduction with NaBH₄ in Methanol/Ethanol intermediate->step2 product This compound (Crude Product) step2->product purification Purification (Recrystallization or Column Chromatography) product->purification Proceed to Purification analysis Characterization (NMR, IR, MS) purification->analysis final_product Pure this compound analysis->final_product

A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data and Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 3: Predicted and Experimental Spectroscopic Data

TechniqueDataSource(s)
¹H-NMR Prediction (CDCl₃, 300 MHz): δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H).[8]
Mass Spectrometry Predicted [M+H]⁺: 231.96039 m/z[5]
Infrared (IR) Characteristic peaks expected for O-H stretch (broad, ~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹).

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A standard workflow for the analytical characterization of a synthesized chemical intermediate.

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but serves as a key building block. The functional groups present—a primary alcohol, a bromine atom, and a nitro group—allow for a variety of subsequent chemical transformations:

  • Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages.

  • Bromo Group: Can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group: Can be reduced to an amine, which is a common functional group in many bioactive molecules, allowing for amide bond formation, diazotization, or other amine-related chemistries.

The presence of a nitroaromatic system is of interest in medicinal chemistry, as this moiety is found in a range of compounds with diverse biological activities, including antibacterial and antineoplastic properties.[1] Therefore, derivatives of this compound are valuable for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[2]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Inhalation: Avoid breathing dust and aerosols. If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[2]

  • Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water.[2]

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a dry and cool place.[3]

This compound is intended for research and development use only and is not for medicinal, household, or other uses.[2]

References

In-Depth Technical Guide: (3-Bromo-5-nitrophenyl)methanol (CAS 139194-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-5-nitrophenyl)methanol, a key intermediate in organic synthesis. The document details its chemical and physical properties, outlines a probable synthetic route with an experimental protocol for a key precursor, and discusses its potential applications in research and drug development.

Core Compound Properties

This compound is a substituted benzyl alcohol derivative. Its chemical structure, featuring a bromine atom and a nitro group on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of the bromine atom offer multiple reaction sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139194-79-9[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Off-white to light yellow solidChemicalBook
Purity ≥97%
Storage Temperature Room Temperature (Sealed in dry)ChemicalBook
InChI Key WIXGOPRKQQGTHO-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Synthesis of 3-Bromo-5-nitrobenzaldehyde (Precursor)

A common method for the synthesis of 3-Bromo-5-nitrobenzaldehyde is the bromination of 3-nitrobenzaldehyde.[2]

Experimental Protocol:

  • Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.[2]

  • Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.[2]

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Slowly pour the reaction solution into ice water, which will cause a solid to precipitate.[2]

  • Collect the solid precipitate by filtration.[2]

  • Dry the crude product with anhydrous sodium sulfate.[2]

  • Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.[2]

Yield: 1.3 g (82%)[2]

Characterization (¹H NMR, 300 MHz, DMSO-d₆): δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H).[2]

Proposed Synthesis of this compound

The reduction of the synthesized 3-Bromo-5-nitrobenzaldehyde to this compound can be achieved using a standard reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like methanol or ethanol. This is a common and generally high-yielding reaction for the conversion of aldehydes to primary alcohols.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound Start 3-Nitrobenzaldehyde Step1 Bromination (NBS, H₂SO₄) Start->Step1 Intermediate 3-Bromo-5-nitrobenzaldehyde Step1->Intermediate Step2 Reduction (e.g., NaBH₄) Intermediate->Step2 End This compound Step2->End G cluster_applications Synthetic Utility of this compound cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds Start This compound Oxidation Oxidation of Alcohol Start->Oxidation Bromo_Sub Substitution of Bromo Group Start->Bromo_Sub Nitro_Red Reduction of Nitro Group Start->Nitro_Red Aldehyde_Acid Aldehydes/Carboxylic Acids Oxidation->Aldehyde_Acid Coupled_Products Cross-Coupled Products Bromo_Sub->Coupled_Products Anilines Substituted Anilines Nitro_Red->Anilines

References

An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)methanol: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-nitrophenyl)methanol, a substituted aromatic alcohol, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a halogen substituent, make it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds, and summarizes key quantitative data in a structured format for ease of reference.

Molecular Structure and Properties

This compound, also known as 3-bromo-5-nitrobenzyl alcohol, possesses the chemical formula C₇H₆BrNO₃.[1][2] The molecule consists of a benzene ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group at positions 3, 5, and 1, respectively. The presence of the electron-withdrawing nitro and bromo groups significantly influences the chemical reactivity of the aromatic ring and the benzylic alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically an off-white to light yellow solid at room temperature and should be stored in a dry, sealed container.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
CAS Number 139194-79-9[1]
Appearance Off-white to light yellow solid[3]
Purity Available up to 98%[2]
Storage Sealed in dry, Room Temperature[3]
SMILES C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)CO[4]
InChI InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2[4]
Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (Predicted) δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H)Predicted
Mass Spectrometry (Predicted CCS) [M+H]⁺: 139.5 Ų, [M-H]⁻: 145.0 Ų[4]

Note: The predicted ¹H NMR spectrum suggests three distinct signals for the aromatic protons, consistent with the 1,3,5-substitution pattern, and a singlet for the benzylic protons.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-bromobenzoic acid. The workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 3-Bromobenzoic Acid Intermediate 3-Bromo-5-nitrobenzoic Acid Start->Intermediate HNO₃, H₂SO₄ 0-5 °C Product This compound Intermediate->Product Borane-THF complex or NaBH₄ THF or Methanol

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 3-bromobenzoic acid.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 3-bromobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature is maintained between 0-5 °C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. The precipitate, 3-bromo-5-nitrobenzoic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the synthesized 3-bromo-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the presence of the nitroaromatic moiety suggests potential for antimicrobial applications. Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties.[5]

Postulated Mechanism of Antimicrobial Action

The antimicrobial effect of many nitroaromatic compounds is attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

Antimicrobial_Mechanism Postulated Antimicrobial Mechanism Compound This compound (Ar-NO₂) MicrobialCell Microbial Cell Compound->MicrobialCell Nitroreductases Nitroreductases Compound->Nitroreductases Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates (Ar-NO, Ar-NHOH) Nitroreductases->ReactiveIntermediates CellularTargets Cellular Targets (DNA, Proteins, etc.) ReactiveIntermediates->CellularTargets Damage CellDeath Cell Death CellularTargets->CellDeath

Caption: Conceptual pathway for the bioactivation of nitroaromatic compounds.

The bromo-substituent may further enhance the antimicrobial potency of the molecule. Studies on other halogenated and nitrated phenolic and flavonoid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.[6] This suggests that this compound and its derivatives are promising candidates for further investigation as novel antimicrobial agents.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure and predictable chemical properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation in a laboratory setting. While its biological activities are yet to be fully explored, the presence of key pharmacophores suggests a promising future for this compound in the development of new therapeutic agents, particularly in the realm of antimicrobial research. Further studies are warranted to elucidate its precise biological mechanisms and to explore the synthesis of novel derivatives with enhanced potency and selectivity.

References

Technical Guide: Spectroscopic and Synthetic Profile of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a comprehensive synthesis protocol for (3-bromo-5-nitrophenyl)methanol (CAS No. 139194-79-9). This compound serves as a valuable building block in medicinal chemistry and organic synthesis.

Core Spectroscopic Data

While experimental spectroscopic data for this compound is not widely available in the public domain, predicted data provides valuable insights for its characterization. The following tables summarize the available predicted spectroscopic information.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)MultiplicityIntegrationAssignmentSolvent/Frequency
8.24Singlet1HAr-HCDCl₃ / 300 MHz
8.13Singlet1HAr-HCDCl₃ / 300 MHz
7.82Singlet1HAr-HCDCl₃ / 300 MHz
4.78Singlet2H-CH₂OHCDCl₃ / 300 MHz

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺231.96039
[M+Na]⁺253.94233
[M-H]⁻229.94583
[M+NH₄]⁺248.98693
[M+K]⁺269.91627
[M+H-H₂O]⁺213.95037

Experimental Protocols

The following section details the synthetic route to this compound, which proceeds via a two-step process: the synthesis of the precursor 3-bromo-5-nitrobenzaldehyde, followed by its reduction to the target alcohol. A general protocol for the acquisition of NMR data is also provided.

Synthesis of this compound

Step 1: Synthesis of 3-bromo-5-nitrobenzaldehyde [1]

This procedure outlines the bromination of m-nitrobenzaldehyde to yield the aldehyde precursor.

  • Materials:

    • m-Nitrobenzaldehyde

    • Concentrated Sulfuric Acid (H₂SO₄)

    • N-Bromosuccinimide (NBS)

    • Ice

    • Ethyl Acetate

    • Petroleum Ether

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve m-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

    • To this solution, add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.

    • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction solution into ice water, which will cause a solid to precipitate.

    • Collect the precipitated solid by filtration.

    • Dry the crude product with anhydrous sodium sulfate.

    • Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.

Step 2: Reduction of 3-bromo-5-nitrobenzaldehyde to this compound

This procedure describes a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

  • Materials:

    • 3-bromo-5-nitrobenzaldehyde

    • Ethanol (C₂H₅OH)

    • Sodium Borohydride (NaBH₄)

    • Deionized Water (H₂O)

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromo-5-nitrobenzaldehyde (10.0 mmol) in ethanol (10.0 mL).

    • Add sodium borohydride (0.95 g, 25.0 mmol) to the solution at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Dilute the reaction mixture with deionized water (20.0 mL).

    • Partition the mixture with ethyl acetate (20.0 mL).

    • Separate the aqueous layer and wash it with ethyl acetate (3 x 15.0 mL).

    • Combine all organic layers and wash with brine (20.0 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel.

General Protocol for NMR Data Acquisition[2]
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 75 MHz).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Referencing: Chemical shifts for ¹H and ¹³C NMR are measured relative to the residual solvent peaks but are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_reagents Key Reagents A m-Nitrobenzaldehyde B Bromination with NBS in H₂SO₄ A->B Step 1 C 3-bromo-5-nitrobenzaldehyde B->C D Reduction with NaBH₄ in EtOH C->D Step 2 E This compound (Crude) D->E F Column Chromatography E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Spectroscopic Data H->I R1 NBS, H₂SO₄ R1->B R2 NaBH₄, EtOH R2->D

Caption: Synthesis and characterization workflow.

References

(3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for (3-Bromo-5-nitrophenyl)methanol (CAS No: 139194-79-9). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Unfortunately, comprehensive, experimentally determined data for this compound is limited in publicly available literature. The table below summarizes the available information.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 3-Bromo-5-nitrobenzyl alcohol[1][2]
CAS Number 139194-79-9[1][2][3]
Molecular Formula C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol [1][2][3]
Appearance Off-white to light yellow solid[1]
Melting Point Data not available
Boiling Point Data not available[2]
Density Data not available[2]
Solubility Data not available[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07Warning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposureH335: May cause respiratory irritationGHS07Warning

Toxicological Information

Toxicity DataValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound.[2] In the absence of specific OELs, it is prudent to handle this compound with a high degree of caution to minimize any potential exposure.

Experimental Protocols

The following protocols are designed to ensure the safe handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance is harmful and causes skin irritation.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.To minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to control airborne dust.
Safe Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Workflow:

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood is operational prep2 Don all required PPE prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 prep4 Ensure spill kit is readily available prep3->prep4 handle1 Conduct all manipulations within the fume hood prep4->handle1 handle2 Use appropriate tools to avoid direct contact handle1->handle2 handle3 Keep the container sealed when not in use handle2->handle3 post1 Decontaminate all surfaces and equipment handle3->post1 post2 Dispose of waste in designated, labeled containers post1->post2 post3 Remove PPE in the correct order post2->post3 post4 Wash hands thoroughly post3->post4

Caption: This diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to post-handling cleanup.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Response Workflow:

G Emergency Response Protocol for a this compound Spill spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain cleanup Carefully Scoop Spill into a Labeled, Sealed Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: This flowchart details the step-by-step procedure for safely managing a spill of this compound.

Handling and Storage

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. As a halogenated nitroaromatic compound, it should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a thorough safety assessment and adherence to all institutional and regulatory safety protocols. The information provided is based on currently available data, which may be limited. All users are responsible for ensuring their own safety and the safety of others in the laboratory.

References

(3-Bromo-5-nitrophenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (3-bromo-5-nitrophenyl)methanol is a commercially available substituted benzyl alcohol derivative that serves as a versatile building block in organic synthesis. Its utility is primarily centered on the introduction of a bromo- and nitro-substituted phenyl moiety into larger, more complex molecules, a common strategy in the development of novel therapeutic agents and other bioactive compounds.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and a summary of its commercial availability.

Physicochemical Properties

This compound is an off-white to light yellow solid. While a definitive experimental melting point is not widely reported in publicly available literature, its precursor, 3-bromo-5-nitrobenzaldehyde, has a melting point of 101-106 °C.[1] Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 139194-79-9[1][2]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Appearance Off-white to light yellow solidChemicalBook
Purity Typically ≥97% or ≥98%[1][2]
Predicted ¹H-NMR (CDCl₃, 300 MHz) δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H)[3]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. This precursor is synthesized from 3-nitrobenzaldehyde.

Synthesis of 3-Bromo-5-nitrobenzaldehyde

A common method for the synthesis of 3-bromo-5-nitrobenzaldehyde involves the bromination of m-nitrobenzaldehyde.[4]

Experimental Protocol:

  • Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

  • Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.

  • Collect the precipitated solid by filtration.

  • Dry the crude product with anhydrous sodium sulfate and purify by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals (1.3 g, 82% yield).[4]

The following diagram illustrates the workflow for the synthesis of the precursor, 3-bromo-5-nitrobenzaldehyde.

G Synthesis of 3-Bromo-5-nitrobenzaldehyde cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-nitrobenzaldehyde 3-nitrobenzaldehyde Reaction_Mixture Dissolution and Bromination at 65°C 3-nitrobenzaldehyde->Reaction_Mixture N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->Reaction_Mixture H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Mixture Quenching Pour into ice water Reaction_Mixture->Quenching Filtration Collect precipitate Quenching->Filtration Drying Dry with Na₂SO₄ Filtration->Drying Recrystallization Recrystallize from EtOAc/Petroleum Ether Drying->Recrystallization Final_Product 3-Bromo-5-nitrobenzaldehyde Recrystallization->Final_Product

Caption: Synthetic workflow for 3-bromo-5-nitrobenzaldehyde.

Reduction to this compound

General Experimental Protocol (adapted):

  • Dissolve 3-bromo-5-nitrobenzaldehyde in ethanol.

  • Slowly add sodium borohydride (NaBH₄) to the solution in portions. The nitro group is generally unreactive towards NaBH₄ under these conditions.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water or a dilute acid.

  • The product is then extracted into an organic solvent, dried, and purified, often by column chromatography or recrystallization.

The logical relationship for the synthesis of this compound is depicted in the following diagram.

G Synthesis of this compound Start 3-Bromo-5-nitrobenzaldehyde Process Reduction Start->Process Reagent Sodium Borohydride (NaBH₄) in Ethanol Reagent->Process Product This compound Process->Product

References

Reactivity of the Bromine in (3-bromo-5-nitrophenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in (3-bromo-5-nitrophenyl)methanol. The presence of both a deactivating, meta-directing nitro group and a weakly activating, ortho,para-directing hydroxymethyl group on the phenyl ring creates a unique electronic environment that dictates the reactivity of the C-Br bond. This document details the susceptibility of this compound to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing available experimental data and general protocols.

Overview of Reactivity

The bromine atom in this compound is amenable to displacement through two principal reaction pathways:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C(sp²)-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry and drug discovery for the construction of complex molecular architectures.

  • Nucleophilic Aromatic Substitution (SNAc): The strong electron-withdrawing nature of the nitro group, positioned meta to the bromine, significantly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles.

The following sections will delve into the specifics of these transformations, presenting experimental data where available and outlining detailed methodologies for key experiments.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. While specific data for this exact substrate is limited in the surveyed literature, a palladium-catalyzed cyanation reaction has been reported, providing a concrete example of this reactivity. Furthermore, general protocols for other common cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are highly applicable.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles are precursors to amines, carboxylic acids, and other functional groups.

Table 1: Palladium-Catalyzed Cyanation of this compound

ReactionSubstrateReagents & ConditionsProductYield (%)
CyanationThis compoundPd catalyst, cyanide source3-cyano-5-nitrobenzyl alcoholNot explicitly reported

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides

This protocol is based on established methods for the cyanation of aryl bromides.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Ligand (if required, e.g., dppf, Xantphos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMA, Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, ligand (if used), and the cyanide source.

  • Add the anhydrous solvent and the base.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Although no specific examples with this compound were found, the following general protocol is highly applicable.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Boron Reagent Arylboronic acid, Arylboronic ester

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (1-5 mol%)

  • Ligand (if required)

  • Base (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water 4:1)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid/ester, the palladium catalyst, ligand, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to reflux (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group meta to the bromine atom in this compound activates the aromatic ring for nucleophilic aromatic substitution. While the meta-positioning of the nitro group provides less stabilization of the Meisenheimer intermediate compared to an ortho or para positioning, SNAr reactions can still be expected to occur, particularly with strong nucleophiles and/or under forcing conditions.

Table 3: General Conditions for Nucleophilic Aromatic Substitution on Activated Aryl Bromides

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)
AminesPrimary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO, NMP80-150
AlkoxidesSodium MethoxideNaH (from ROH)THF, DMF25-100
ThiolatesSodium ThiophenoxideNaH (from RSH)DMF, DMSO25-100

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound

  • Primary or secondary amine (1.1-2.0 equivalents)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a sealable reaction vessel, add this compound, the amine, and the base.

  • Add the polar aprotic solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reactivity Pathways of this compound

Reactivity Pathways of this compound cluster_cross_coupling cluster_snar A This compound B Palladium-Catalyzed Cross-Coupling A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Suzuki Coupling (C-C bond formation) B->D E Heck Coupling (C-C bond formation) B->E F Sonogashira Coupling (C-C bond formation) B->F G Buchwald-Hartwig Amination (C-N bond formation) B->G H Cyanation (C-C bond formation) B->H I Amination (C-N bond formation) C->I J Alkoxylation (C-O bond formation) C->J K Thiolation (C-S bond formation) C->K

Caption: Overview of the main reaction pathways for the bromine atom.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

General Workflow for Pd-Catalyzed Cross-Coupling A Reactant Mixing (this compound, Coupling Partner, Catalyst, Base, Solvent) B Inert Atmosphere (Degassing with Ar or N₂) A->B C Reaction (Heating and Stirring) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)(Br)L₂) A->B Ar-Br C Transmetalation (Ar-Pd(II)(Ar')L₂) B->C Ar'-B(OR)₂ Base D Reductive Elimination (Ar-Ar') C->D D->A Pd(0)L₂ regenerated

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable building block in organic synthesis. The bromine atom exhibits versatile reactivity, readily participating in a range of palladium-catalyzed cross-coupling reactions and, under appropriate conditions, nucleophilic aromatic substitution. The presence of the nitro group is key to activating the C-Br bond for these transformations. While specific, optimized protocols for all reaction types on this particular substrate are not extensively documented in the public domain, the general methodologies provided in this guide serve as a robust starting point for further investigation and application in research and development. The provided experimental frameworks, combined with the understanding of the electronic effects at play, should empower researchers to effectively utilize this compound in the synthesis of novel compounds.

The Nitro Group's Commanding Influence on the Reactivity of (3-bromo-5-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromo-5-nitrophenyl)methanol is a versatile synthetic intermediate whose reactivity is profoundly governed by the electronic and steric interplay of its substituents. The nitro group, in particular, exerts a dominant influence, shaping the molecule's susceptibility to various chemical transformations. This in-depth technical guide elucidates the multifaceted role of the nitro moiety in dictating the reactivity of the aromatic ring and the benzylic alcohol, providing a comprehensive resource for chemists engaged in synthetic and medicinal chemistry. Through an analysis of electronic effects, reaction kinetics, and synthetic protocols, this document offers a detailed understanding of how to strategically leverage the nitro group's presence for targeted molecular design and synthesis.

Introduction

The functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. The precise control over the reactivity of these core structures is paramount for the efficient construction of complex molecular architectures. In this compound, the benzene ring is adorned with three distinct functionalities: a bromine atom, a nitro group, and a hydroxymethyl group. The interplay of these substituents creates a unique chemical entity with a well-defined reactivity profile. This guide focuses specifically on the pivotal role of the nitro group in modulating the chemical behavior of this compound, offering insights into its electronic effects and its impact on key chemical transformations.

Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that stems from both inductive and resonance effects. This potent electronic influence is the primary determinant of the reactivity of the aromatic ring in this compound.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong inductive pull of electron density from the aromatic ring through the sigma bond framework. This effect results in a general deactivation of the benzene ring, making it less susceptible to electrophilic attack.

  • Resonance Effect (-M): The nitro group can also withdraw electron density through resonance, delocalizing the pi electrons of the benzene ring onto the oxygen atoms of the nitro group. This delocalization is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at the 5-position deactivates the ortho (positions 4 and 6) and para (position 2) carbons.

The combined -I and -M effects of the nitro group render the aromatic ring of this compound significantly electron-deficient. This deactivation has profound implications for its reactivity in various substitution reactions.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution

Due to the strong deactivating nature of the nitro group, this compound is highly resistant to electrophilic aromatic substitution (EAS) reactions. The electron-poor nature of the ring makes it a poor nucleophile for attacking incoming electrophiles. Should an EAS reaction be forced under harsh conditions, the substitution would be directed to the meta position relative to the nitro group (and also meta to the bromo and hydroxymethyl groups), which are the least deactivated positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2][3] The presence of the nitro group, along with the bromine atom, creates a scenario where the carbon atom attached to the bromine is sufficiently electrophilic to be attacked by a nucleophile. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance is crucial for this reaction to proceed.[1] The bromine atom, being a good leaving group, is then displaced. The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the reaction conditions.

SNAr_Mechanism

Reactivity of the Benzylic Alcohol

The electronic effects of the nitro group also extend to the reactivity of the hydroxymethyl (-CH₂OH) group.

Acidity
Oxidation

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a common transformation. The rate of this reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally decrease the rate of oxidation. This is because the rate-determining step often involves the removal of a hydride ion from the benzylic carbon, a process that is disfavored by the presence of electron-withdrawing substituents that destabilize the developing positive charge on the carbon atom in the transition state.

The effect of substituents on the rate of oxidation of benzyl alcohols can be quantified using a Hammett plot, which correlates the logarithm of the rate constant (log k) with the Hammett substituent constant (σ). A negative slope (ρ value) indicates that electron-donating groups accelerate the reaction, while a positive slope suggests that electron-withdrawing groups are rate-enhancing. For the oxidation of substituted benzyl alcohols, a negative ρ value is typically observed, confirming that electron-withdrawing groups like the nitro group retard the reaction.

Substituent (para)Hammett Constant (σp)Relative Rate of Oxidation (k/kH)
-OCH₃-0.27> 1
-CH₃-0.17> 1
-H0.001
-Cl+0.23< 1
-NO₂+0.78< 1

Table 1: Hammett constants and relative oxidation rates for para-substituted benzyl alcohols. The data illustrates that electron-withdrawing groups like -NO₂ decrease the reaction rate.[4]

Hammett_Plot_Concept

Esterification and Etherification

The benzylic alcohol of this compound can undergo standard esterification and etherification reactions. The electron-withdrawing nature of the nitro and bromo groups can slightly decrease the nucleophilicity of the alcohol oxygen, potentially slowing down these reactions compared to unsubstituted benzyl alcohol. However, these reactions are generally feasible under standard conditions.

Experimental Protocols

The following are representative protocols for key transformations involving this compound and its precursors. These are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound from 3-bromo-5-nitrobenzoic acid

This protocol describes the reduction of the carboxylic acid to the corresponding benzyl alcohol.

Materials:

  • 3-bromo-5-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 1 M solution of borane-tetrahydrofuran complex (1.5 - 2.0 eq) dropwise to the suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow

Fischer Esterification of this compound

This protocol describes the formation of a methyl ester as an example.

Materials:

  • This compound

  • Methanol (reagent and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.[5][6][7]

Conclusion

The nitro group in this compound is not a mere spectator but an active director of the molecule's chemical fate. Its powerful electron-withdrawing properties deactivate the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, offering a synthetic handle for further functionalization. At the benzylic position, the nitro group influences the acidity of the alcohol and retards the rate of oxidation. A thorough understanding of these electronic effects is crucial for researchers in drug development and organic synthesis, enabling the strategic design of reaction pathways and the efficient synthesis of novel compounds derived from this versatile intermediate. The provided data and protocols serve as a foundational guide for the practical application of this knowledge in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-bromo-5-nitrophenyl)methanol in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide furnishes qualitative solubility information and leverages quantitative data from structurally analogous compounds, namely 3-nitrobenzoic acid and 3-nitrobenzyl alcohol, to provide a robust framework for experimental design. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating precise data for their specific applications.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Compounds

Compound NameSolventSolubility Description
This compoundWaterSparingly soluble (predicted)
Organic SolventsMore soluble (predicted)
1-bromo-2-nitrobenzeneWaterSparingly soluble
Acetone, Benzene, Toluene, ChloroformSoluble
3-nitrobenzyl alcoholWaterSlightly soluble[1]

Quantitative Solubility of Structural Analogs

To provide a quantitative frame of reference, this section presents solubility data for 3-nitrobenzoic acid and 3-nitrobenzyl alcohol. These compounds share key structural features with this compound—a nitro-substituted benzene ring—and their solubility behavior offers valuable insights.

3-Nitrobenzoic Acid

3-Nitrobenzoic acid serves as a useful analog due to the presence of the electron-withdrawing nitro and carboxyl groups. Its solubility has been experimentally determined in a range of solvents and temperatures.

Table 2: Quantitative Solubility of 3-Nitrobenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water150.24[2]
200.3[2]
250.3545[2]
350.477[2]
500.76[2]
702.66[2]
Methanol1059.18[2]
21.5133.1[2]
Ethanol050.6[2]
1973.2[2]
21.589.8[2]
1-Propanol031.8[2]
1945[2]
21.548[2]
Acetone2068.8[2]
Benzene201.18[2]
Chloroform153.44[2]
254.69[2]
Diethyl Ether017[2]
2031[2]
Carbon Disulfide-Very slightly soluble[3]
Petroleum Ether-Very slightly soluble[2][3]
3-Nitrobenzyl Alcohol

3-Nitrobenzyl alcohol is a closer structural analog to this compound, differing by the absence of the bromine substituent.

Table 3: Physical and Solubility Properties of 3-Nitrobenzyl Alcohol

PropertyValue
Melting Point30-32 °C[4][5]
Boiling Point175-180 °C at 3 mmHg[4][5]
Water SolubilitySlightly soluble[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for its implementation.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] The agitation speed should be sufficient to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Calculate the solubility of the compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

experimental_workflow start Start prep Prepare Supersaturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (Shake at constant T for 24-72h) prep->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate sample Collect & Filter Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship for Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the structural features of this compound, solvent polarity, and expected solubility.

solvent_selection cluster_solvents Solvent Polarity Spectrum compound This compound Polar Groups: -NO2, -OH Nonpolar Groups: -Aromatic Ring, -Br polar_solvents Polar Solvents Water, Methanol, Ethanol compound:polar->polar_solvents Interaction intermediate_solvents Intermediate Polarity Solvents Acetone, Ethyl Acetate compound->intermediate_solvents Interaction nonpolar_solvents Nonpolar Solvents Toluene, Dichloromethane compound:nonpolar->nonpolar_solvents Interaction solubility_outcome Expected Solubility High Medium Low polar_solvents->solubility_outcome:s Moderate intermediate_solvents->solubility_outcome:s High nonpolar_solvents->solubility_outcome:s Moderate to High

Caption: Logical guide for solvent selection based on molecular polarity.

References

Potential Applications of (3-bromo-5-nitrophenyl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-bromo-5-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom, a nitro group, and a hydroxymethyl group on a phenyl ring, offers multiple reaction sites for the synthesis of a diverse range of derivatives. The presence of the bromo and nitro substituents significantly influences the electronic properties of the benzene ring, making it a key precursor for the development of novel compounds with potential pharmacological activities. This technical guide explores the synthesis of various this compound derivatives and delves into their potential applications in drug discovery, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development.

Synthetic Pathways for this compound Derivatives

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives, primarily through reactions involving the hydroxyl group. Key classes of derivatives include ethers and esters, as well as more complex heterocyclic structures.

1. Synthesis of Ether and Ester Derivatives:

The hydroxyl group of this compound can be readily converted into an ether or an ester linkage. The Williamson ether synthesis is a common method for preparing ether derivatives, involving the reaction of the corresponding alkoxide with an alkyl halide. Esterification can be achieved through reaction with an acyl chloride or a carboxylic acid under appropriate catalytic conditions.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Reactants: This compound + Alkyl/Acyl Halide reaction Reaction: - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, THF) - Temperature & Time Control start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Spectroscopic Analysis: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy chromatography->characterization

Caption: General workflow for the synthesis and purification of this compound derivatives.

2. Synthesis of Heterocyclic Derivatives:

The functional groups on the this compound core can be utilized to construct various heterocyclic systems, which are prevalent in many biologically active molecules. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

Potential Applications and Biological Activities

While direct biological data for a wide range of this compound derivatives is limited in publicly available literature, the known bioactivities of structurally related brominated and nitrated aromatic compounds provide a strong basis for predicting their potential applications.

Anticancer Activity

Derivatives of bromophenols and nitrophenyl-containing heterocycles have demonstrated significant potential as anticancer agents. The proposed mechanism for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).

Quantitative Data on Anticancer Activity of Related Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Bromophenol HybridsA549 (Lung)5.37 - 22.56--INVALID-LINK--
Bel7402 (Liver)16.34 - 20.98--INVALID-LINK--
HCT116 (Colon)15.43 - 19.87--INVALID-LINK--
Nitrophenyl-containing TetrahydroisoquinolinesPACA2 (Pancreatic)25.9 - 73.4[1]
A549 (Lung)34.9 - 57.6[1]
Chrysin Ether DerivativesHCT116 (Colon)1.56 - 33.5[2]
HepG2 (Liver)4.0 - 14.8[2]

ROS-Mediated Apoptotic Signaling Pathway

G Derivative This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ROS->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (3-bromo-5-nitrophenyl)methanol from 3-bromo-5-nitrobenzoic acid. The primary method described is the selective reduction of the carboxylic acid functionality in the presence of a nitro group and a halogen using a borane tetrahydrofuran complex. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals.[1] Its structure, featuring bromo, nitro, and hydroxymethyl groups on a phenyl ring, allows for diverse subsequent chemical modifications. The selective reduction of the carboxylic acid group of 3-bromo-5-nitrobenzoic acid to the corresponding alcohol, without affecting the sensitive nitro and bromo functionalities, is a critical transformation. This protocol details a robust and selective method for this synthesis.

Reaction Scheme

The overall reaction involves the reduction of 3-bromo-5-nitrobenzoic acid to this compound.

G reactant 3-bromo-5-nitrobenzoic acid product This compound reactant->product BH3•THF

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 3-bromo-5-nitrobenzoic acid6307-83-1C₇H₄BrNO₄246.01[2]
Product This compound139194-79-9C₇H₆BrNO₃232.03[1]

Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product with high selectivity.[3]

4.1 Materials and Reagents

ReagentGradeSupplier
3-bromo-5-nitrobenzoic acid≥98%Commercially Available
Borane tetrahydrofuran complex (1 M in THF)Synthesis GradeCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
MethanolACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available

4.2 Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

4.3 Detailed Procedure

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 3-bromo-5-nitrobenzoic acid (e.g., 10.0 g, 40.6 mmol) and anhydrous tetrahydrofuran (e.g., 150 mL).

  • Cooling: Place the flask in an ice bath and stir the mixture to dissolve the starting material. Maintain the temperature at approximately 10°C.

  • Addition of Reducing Agent: Slowly add a 1 M solution of borane tetrahydrofuran complex (e.g., 100 mL, 100 mmol) dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction: After the complete addition of the borane solution, allow the reaction mixture to warm to room temperature (approximately 20-30°C) and continue stirring for 12 hours.

  • Quenching: After 12 hours, carefully quench the reaction by the slow addition of methanol (e.g., 50 mL). This will decompose the excess borane.

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the solvents.

    • To the residue, add water (e.g., 150 mL).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

4.4 Expected Yield

Based on a similar procedure, the expected yield of the purified product is in the range of 80-90%.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-bromo-5-nitrobenzoic acid in anhydrous THF cool Cool to 10°C start->cool add_reagent Add Borane-THF complex dropwise cool->add_reagent react Stir at room temperature for 12h add_reagent->react quench Quench with Methanol react->quench concentrate1 Concentrate in vacuo quench->concentrate1 add_water Add Water concentrate1->add_water extract Extract with Dichloromethane add_water->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Discussion of Alternative Methods

While borane complexes are highly effective for the selective reduction of carboxylic acids in the presence of nitro groups, other reagents could potentially be employed.[4][5]

  • Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent that can reduce carboxylic acids.[6] However, it is generally not selective and may also reduce the nitro group.[4]

  • Sodium Borohydride (NaBH₄): This reagent is typically not strong enough to reduce carboxylic acids directly but can reduce them after conversion to a more reactive species like an ester or an acid chloride.[4][5] This would add extra steps to the synthesis.

The choice of borane tetrahydrofuran complex represents a good balance of reactivity and selectivity for this specific transformation.

Safety Precautions

  • Borane tetrahydrofuran complex is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

  • Anhydrous solvents are required; ensure all glassware is thoroughly dried before use.

  • The quenching of excess borane with methanol is an exothermic reaction and should be performed with care.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 3-bromo-5-nitrobenzoic acid with good yield and selectivity. This procedure is suitable for laboratory-scale synthesis and can be a valuable tool for researchers in organic and medicinal chemistry.

References

Application Notes: Oxidation of (3-bromo-5-nitrophenyl)methanol to 3-bromo-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chemical oxidation of (3-bromo-5-nitrophenyl)methanol to its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. Multiple established oxidation methods are presented, including a high-yield catalytic method, as well as protocols using Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and a Swern Oxidation. This guide is intended for researchers, chemists, and professionals in drug development seeking reliable and comparative methodologies for this specific synthesis.

Introduction

The selective oxidation of primary benzylic alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target molecule, 3-bromo-5-nitrobenzaldehyde, is a valuable building block characterized by its electron-deficient aromatic ring, substituted with both a halogen and a nitro group. The presence of these electron-withdrawing groups can influence the reactivity of the benzylic alcohol, necessitating carefully selected oxidation conditions to achieve high yields and purity while avoiding over-oxidation to the carboxylic acid. This note compares several common and effective oxidation strategies, providing quantitative data and step-by-step protocols to aid in method selection and implementation.

Comparative Data of Oxidation Methods

The following table summarizes various methods for the oxidation of this compound. The data includes a specific high-yield catalytic method for the target substrate and data from analogous reactions on structurally similar nitro-substituted benzyl alcohols for common laboratory reagents.

Oxidation MethodReagent(s)SolventTemperatureTimeYield (%)Notes
Catalytic Aerobic Oxidation 2Au/1CuO-ZnO, O₂, Cs₂CO₃WaterReflux2 h88%Green chemistry approach using a heterogeneous catalyst and oxygen as the terminal oxidant.[1]
Manganese Dioxide (MnO₂) Oxidation MnO₂1,2-DichloroethaneReflux~12 h64-68%Based on the oxidation of the 3-bromo-2-nitro isomer; requires a large excess of activated MnO₂.[2]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneDichloromethaneRoom Temp.1-3 h~90%Mild, selective, and reliable method with a simple workup. Yield is estimated based on p-nitrobenzyl alcohol oxidation.[1]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NDichloromethane-78 °C to RT1-2 h~85%Metal-free, high-yield method, but requires cryogenic temperatures and produces malodorous dimethyl sulfide. Yield based on benzyl alcohol.[3]
Pyridinium Chlorochromate (PCC) PCCDichloromethaneRoom Temp.2-4 h45-70%A classic and effective method, but involves a toxic chromium(VI) reagent. The electron-withdrawing nitro group may lead to lower yields.[4]

Experimental Workflows and Diagrams

A general workflow for the oxidation process is outlined below. This involves the reaction setup, monitoring, workup, and final purification of the product.

Caption: General experimental workflow for the oxidation of this compound.

The chemical transformation is depicted below.

reaction_scheme start This compound product 3-bromo-5-nitrobenzaldehyde start->product [Oxidizing Agent] Solvent, Temp.

Caption: Oxidation of the starting material to the desired aldehyde product.

Detailed Experimental Protocols

Protocol 1: Catalytic Aerobic Oxidation using Au/CuO-ZnO

This protocol is based on a highly efficient and environmentally friendly method reported by Albadi, et al.[1]

  • Reaction Setup: In a glass flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 mmol, 231 mg), cesium carbonate (Cs₂CO₃, 0.5 mmol, 163 mg), the 2Au/1CuO-ZnO catalyst (0.05 g), and deionized water (5 mL).

  • Reaction Execution: Connect an oxygen-filled balloon or provide a continuous flow of oxygen into the flask. Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction for 2 hours. Progress can be checked by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Recover the catalyst by filtration, washing it twice with hot ethyl acetate (5 mL each).

  • Extraction: Combine the filtrate and washes. Quench with 2M HCl aqueous solution until acidic. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford pure 3-bromo-5-nitrobenzaldehyde. (Expected Yield: ~88%) .

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a standard procedure for DMP oxidations, known for its mild conditions and high selectivity.[5][6][7]

  • Reaction Setup: To a solution of this compound (1.0 mmol, 231 mg) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 mmol, 466 mg) in one portion at room temperature.

  • Reaction Execution: Stir the resulting suspension at room temperature.

  • Monitoring: Monitor the reaction by TLC (4:1 hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold excess of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear. Separate the layers and extract the aqueous phase twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography. (Expected Yield: >90%) .

Protocol 3: Swern Oxidation

This protocol uses activated DMSO for a highly efficient, metal-free oxidation.[8]

  • Activator Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 mmol, 0.13 mL) in anhydrous dichloromethane (5 mL) and cool the solution to -78 °C (dry ice/acetone bath). Add a solution of dimethyl sulfoxide (DMSO) (3.0 mmol, 0.21 mL) in dichloromethane (2 mL) dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Reaction Execution: Add a solution of this compound (1.0 mmol, 231 mg) in dichloromethane (3 mL) dropwise to the activated DMSO mixture. Stir the reaction at -78 °C for 30 minutes.

  • Base Addition: Add triethylamine (Et₃N) (5.0 mmol, 0.7 mL) dropwise, stir for another 30 minutes at -78 °C, and then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography. (Expected Yield: ~85-95%) .

Safety Note: The Swern oxidation generates carbon monoxide gas and foul-smelling dimethyl sulfide. All steps must be performed in a well-ventilated fume hood.

Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation

This is a classic protocol for the oxidation of primary alcohols.[9]

  • Reaction Setup: To a suspension of Pyridinium Chlorochromate (PCC) (1.5 mmol, 323 mg) and powdered 4Å molecular sieves or celite (300 mg) in anhydrous dichloromethane (10 mL), add a solution of this compound (1.0 mmol, 231 mg) in dichloromethane (5 mL) in one portion.

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction typically takes 2-4 hours. The electron-withdrawing nature of the substrate may require longer reaction times.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter the suspension through a pad of silica gel or Florisil.

  • Purification: Wash the filter pad thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography if necessary. (Expected Yield: 45-70%) .

Safety Note: PCC is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment in a fume hood.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are common motifs in drug candidates.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of (3-bromo-5-nitrophenyl)methanol. This substrate is a valuable building block in medicinal chemistry, featuring a reactive aryl bromide for cross-coupling, a nitro group that can be a key pharmacophore or a precursor for an amino group, and a hydroxymethyl group that can be involved in further functionalization. The presence of both a strong electron-withdrawing nitro group and a potentially coordinating hydroxymethyl group makes the optimization of reaction conditions crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nitro group on the aromatic ring generally accelerates this rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery. The resulting biaryl structures can serve as scaffolds for the development of a wide range of therapeutic agents. For instance, the nitro group can be reduced to an amine, providing a handle for the introduction of various substituents to explore structure-activity relationships (SAR). The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for linkers in more complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.

Protocol 1: General Suzuki Coupling with Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • Toluene/Ethanol/Water or 1,4-Dioxane/Water solvent mixture

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, for example, toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl methanol derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • 1,4-Dioxane/Water (4:1)

  • Microwave vial

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromobenzoic AcidPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)K₂CO₃WaterRT1.5High
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[1]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001895
3-Bromo-5-methoxybenzyl alcoholPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O90688
2-BromonitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/Water851292

Note: This data is compiled from various sources and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->ArAr ArBr This compound ArBr->Ar-Pd(II)-Br(L2) ArBOH Ar'-B(OH)2 (Arylboronic Acid) ArBOH->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'(L2) activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, arylboronic acid, base, and catalyst in a flame-dried flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: Cool, dilute with organic solvent, and wash with water and brine. reaction->workup purification Purification: Dry, concentrate, and perform column chromatography. workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of (3-bromo-5-nitrophenyl)methanol, a versatile building block in organic synthesis. The methodologies outlined herein are indispensable for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The resulting substituted (3-nitrophenyl)methanol derivatives are valuable intermediates for the development of novel therapeutic agents and functional materials. Biaryl structures, for instance, are prevalent in many top-selling pharmaceuticals.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from reagent preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (this compound, Coupling Partner, Base) setup Assemble Reaction Under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Palladium Source, Ligand) catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir (Monitor by TLC/GC-MS) setup->heating quench Quench Reaction heating->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] This reaction is widely used to synthesize biaryl compounds, which are important structural motifs in many pharmaceutical agents.[2][3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Br This compound Ar-Br->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Toluene/H₂O902088
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O852475

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[4] This reaction is particularly useful for the synthesis of substituted alkenes.

Catalytic Cycle for Heck-Mizoroki Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Carbopalladation Carbopalladation Ar-Pd(II)(Br)L2->Carbopalladation R-CH=CH-Pd(II)(Br)L2 R-CH=CH-Pd(II)(Br)L2 Carbopalladation->R-CH=CH-Pd(II)(Br)L2 β-Hydride\nElimination β-Hydride Elimination R-CH=CH-Pd(II)(Br)L2->β-Hydride\nElimination Ar-CH=CH-R Ar-CH=CH-R β-Hydride\nElimination->Ar-CH=CH-R H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 β-Hydride\nElimination->H-Pd(II)(Br)L2 R-CH=CH2 R-CH=CH2 R-CH=CH2->Carbopalladation Ar-Br This compound Ar-Br->Oxidative\nAddition H-Pd(II)(Br)L2->Pd(0)L2 Base-mediated Reductive Elimination Base Base Base->H-Pd(II)(Br)L2

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck-Mizoroki Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add DMF (5 mL), styrene (1.5 mmol, 1.5 equiv), and Et₃N (2.0 mmol, 2.0 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation: Heck-Mizoroki Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201878
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1102482
3CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Toluene1002065

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a powerful tool for the synthesis of substituted alkynes, which are important precursors in organic synthesis and materials science.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Ar-Br This compound Ar-Br->Oxidative\nAddition R-C≡CH R-C≡CH R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡CH->R-C≡C-Cu(I) Base Cu(I)Br Cu(I)Br R-C≡C-Cu(I)->Transmetalation Base Base Base->R-C≡CH

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Seal the flask, evacuate, and backfill with argon.

  • Add THF (10 mL), terminal alkyne (1.2 mmol, 1.2 equiv), and Et₃N (3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and wash with THF.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT1292
21-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF501685
3TrimethylsilylacetylenePd₂(dba)₃ (1.5)CuI (5)PiperidineToluene601488

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[7]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L2->Amine\nCoordination [Ar-Pd(II)(Br)(HNR'R'')L2] [Ar-Pd(II)(Br)(HNR'R'')L2] Amine\nCoordination->[Ar-Pd(II)(Br)(HNR'R'')L2] Deprotonation Deprotonation [Ar-Pd(II)(Br)(HNR'R'')L2]->Deprotonation Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Amine\nCoordination Ar-Br This compound Ar-Br->Oxidative\nAddition Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Seal the tube, evacuate, and backfill with argon.

  • Add toluene (5 mL) and the amine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC. After completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (3)Cs₂CO₃Toluene1102090
2AnilinePd(OAc)₂ (2)BINAP (3)NaOt-BuDioxane1001883
3BenzylaminePdCl₂(dppf) (4)-K₃PO₄THF802477

Applications in Drug Development

The cross-coupling products derived from this compound are valuable scaffolds in drug discovery. The resulting biaryl, vinyl, alkynyl, and amino-substituted nitrophenyl methanols can be further functionalized. For instance, the nitro group can be reduced to an amine, providing a key handle for amide bond formation or for constructing heterocyclic rings, which are common features in many bioactive molecules. These derivatives have potential applications as kinase inhibitors, anticancer agents, and central nervous system drugs. The ability to rapidly generate a diverse library of these compounds using the protocols described above is highly advantageous for structure-activity relationship (SAR) studies in the drug development pipeline.

References

Application Notes and Protocols for the Heck Reaction of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction is celebrated for its versatility and functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] Of particular interest is the synthesis of stilbene and cinnamic acid derivatives, which are common structural motifs in biologically active compounds.

This document provides a detailed protocol for the Heck reaction using (3-bromo-5-nitrophenyl)methanol as the aryl halide substrate. The presence of a strong electron-withdrawing nitro group on the aromatic ring generally enhances the reactivity of the aryl bromide in the Heck coupling.[4] Furthermore, the benzylic alcohol functionality is typically tolerant of the reaction conditions, allowing for its direct use without the need for a protecting group. These application notes will detail the experimental procedure, present comparative data from related reactions, and provide a visual workflow to guide researchers.

Data Presentation: Comparative Heck Reaction Conditions

The following table summarizes typical conditions and outcomes for the Heck reaction with various aryl bromides and alkenes, providing a comparative basis for the protocol described below.

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneStyrene2 mol% Pd complex, 2 eq. K₂CO₃K₂CO₃DMF6012>95[5]
1-Bromo-4-nitrobenzeneStyrene0.5 mol% Pd-L1, 1.5 eq. Na₂CO₃Na₂CO₃DMA501>99[4]
BromoanisoleMethyl AcrylatePd(OAc)₂ / LigandVariousVariousVariousVariousHigh[6][7][8][9]
4-BromobenzaldehydeStyrene1 mol% Pd(OAc)₂, 2 mol% NHC precursor, 2 eq. K₂CO₃K₂CO₃DMF/H₂O804High[4]
Aryl BromidesBenzyl Alcohol2 mol% Pd(dba)₂, 0.06 eq. P(t-Bu)₃·HBF₄, 1.5 eq. Et₃NEt₃NDMF100466-85[10]

Experimental Workflow

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add this compound, alkene, base, catalyst, and ligand to a dry Schlenk flask. inert_atm 2. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). reagents->inert_atm solvent 3. Add anhydrous solvent via syringe. inert_atm->solvent heating 4. Heat the mixture to the specified temperature with vigorous stirring. solvent->heating monitoring 5. Monitor reaction progress by TLC or GC-MS. heating->monitoring cooling 6. Cool the reaction to room temperature. monitoring->cooling filtration 7. Dilute with an organic solvent and filter through Celite to remove the catalyst. cooling->filtration extraction 8. Perform aqueous work-up (wash with water and brine). filtration->extraction drying 9. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. extraction->drying purification 10. Purify the crude product by column chromatography. drying->purification

Caption: Experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with styrene as a representative alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (232 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

    • Seal the flask with a septum, and then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add styrene (137 µL, 1.2 mmol) via syringe.

    • Add anhydrous DMF (5 mL) via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[3]

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the desired stilbene derivative.

Signaling Pathway and Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) center pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂-Br pd2_alkene->pd2_inserted Migratory Insertion pd2_hydride [H-Pd(II)L₂]⁺Br⁻ pd2_inserted->pd2_hydride β-Hydride Elimination (Product Release) pd2_hydride->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Cycle Description:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-aryl bond. This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[3]

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of (3-bromo-5-nitrophenyl)methanol, a substrate featuring both an electron-withdrawing nitro group and a protic hydroxymethyl group. The presence of these functional groups necessitates careful selection of reaction conditions to achieve high yields and avoid side reactions.

The primary challenge in the amination of this compound lies in the base sensitivity of the nitro group.[3] Strong bases, such as sodium tert-butoxide (NaOtBu), commonly employed in Buchwald-Hartwig reactions, can lead to decomposition of nitro-containing substrates. Therefore, the use of milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is crucial for a successful transformation. Additionally, the choice of a suitable palladium catalyst and ligand is critical for promoting the desired C-N bond formation while tolerating the functional groups present in the substrate. For electron-deficient aryl bromides, ligands such as Xantphos have demonstrated broad utility and high catalytic activity.[4][5]

This protocol details a robust method for the amination of this compound using aqueous ammonia, a readily available and cost-effective amine source.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with aqueous ammonia under optimized conditions. This data is compiled from typical results observed for structurally similar electron-deficient aryl bromides.

ParameterValueReference
Yield of (3-amino-5-nitrophenyl)methanol 85-95%Analogous reactions[6]
Palladium Catalyst Loading 1-2 mol%[7]
Ligand Loading 2-4 mol%[8]
Base Equivalence 2.0 equiv.[6]
Reaction Temperature 100 °C[6]
Reaction Time 12-18 hours[6]
Purity (by NMR) >95%General expectation

Experimental Protocols

Synthesis of (3-amino-5-nitrophenyl)methanol via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with aqueous ammonia.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Aqueous ammonia (28-30% solution)

  • Toluene (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and Xantphos (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add cesium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (to achieve a substrate concentration of approximately 0.2 M) and deionized water (approximately 20% of the toluene volume).

  • Amine Addition: Add aqueous ammonia (28-30%, 5.0 equiv.).

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (3-amino-5-nitrophenyl)methanol.

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow Start Start Setup Reaction Setup: - this compound - Pd(OAc)₂ - Xantphos Start->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Add_Base Add Base: Cesium Carbonate Inert->Add_Base Add_Solvents Add Solvents: - Toluene - Water Add_Base->Add_Solvents Add_Amine Add Amine: Aqueous Ammonia Add_Solvents->Add_Amine React Heat and Stir (100 °C, 12-18h) Add_Amine->React Workup Aqueous Work-up: - EtOAc/Water Extraction - Brine Wash - Drying React->Workup Purify Purification: Flash Column Chromatography Workup->Purify Product Product: (3-amino-5-nitrophenyl)methanol Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X ArX Ar-X (this compound) OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_Aryl->PdII_Amine R₂NH Amine R₂NH (Ammonia) Ligand_Ex Ligand Exchange PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base Base Base (Cs₂CO₃) Deprotonation Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ ((3-amino-5-nitrophenyl)methanol) PdII_Amido->Product RedElim Reductive Elimination

Caption: The Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for Etherification Reactions of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the etherification of (3-bromo-5-nitrophenyl)methanol, a versatile building block in medicinal chemistry. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic and substituted aromatic compounds. The presence of the bromo and nitro groups offers opportunities for further functionalization, making its derivatives of interest in drug discovery. Etherification of the benzylic alcohol group is a common strategy to introduce diverse substituents and modulate the physicochemical and pharmacological properties of the resulting molecules.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming the ether.[1][2][3] For the etherification of this compound, a strong base is typically required to form the corresponding alkoxide due to the electron-withdrawing nature of the nitro group.

General Reaction Scheme:

Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

Experimental Protocols

Two general protocols are provided below for the etherification of this compound with varying alkyl halides. Protocol 1 is suitable for unactivated primary alkyl halides, while Protocol 2 is a more general procedure for benzylic alcohols.

Protocol 1: Etherification of this compound with a Primary Alkyl Halide

This protocol is adapted from a general procedure for the etherification of unactivated alcohols.[2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Etherification of a Benzyl Alcohol

This protocol is a general method for the etherification of benzylic alcohols.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Water

  • Organic solvents for extraction and chromatography (e.g., ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a stirred solution of sodium hydride (2.0 equivalents) in dry THF, add this compound (1.0 equivalent) in THF under a nitrogen atmosphere.

  • Alkoxide Formation: Stir the reaction mixture at room temperature for 15 minutes.

  • Alkyl Halide Addition: In a separate flask, prepare a solution of the alkyl halide (1.2 equivalents) and 18-crown-6 (0.1 equivalents, optional) in dry THF. Add this solution dropwise to the alkoxide solution.

  • Reaction: Monitor the reaction by TLC. The reaction is typically stirred at room temperature until completion.

  • Work-up: Once the reaction is complete, quench with water.

  • Extraction: Extract the aqueous mixture with ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

Alcohol SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl alcoholMethyl iodideKOH (pellet)NoneRoom Temp.-75
4-EthylphenolMethyl iodideNaOHWater/EtherReflux1-[4]
General Benzyl alcoholBenzyl bromideNaHTHFRoom Temp.--
General unactivated alcoholPrimary alkyl halideNaHTHF0 to Room Temp.4-12-[2]

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification start This compound in THF base NaH in THF (0°C to RT) start->base Slow Addition alkoxide Sodium (3-bromo-5-nitrophenyl)methoxide base->alkoxide Stir (0.5-2h) reaction_mix Reaction Mixture alkoxide->reaction_mix alkyl_halide Alkyl Halide (R-X) in THF alkyl_halide->reaction_mix Dropwise Addition (0°C) product_crude Crude Ether Product reaction_mix->product_crude Stir (RT, 4-12h) quench Quench (aq. NH4Cl) product_crude->quench extract Extract (EtOAc) quench->extract wash Wash (H2O, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Pure Ether Product purify->final_product

Caption: General workflow for the Williamson ether synthesis of this compound.

Applications in Drug Development

While specific applications of simple ethers derived from this compound are not extensively documented, the "3-bromo-5-nitrobenzyl" moiety is a key structural feature in various biologically active molecules. The ether linkage serves as a stable linker to introduce diverse functionalities, potentially leading to compounds with therapeutic applications.

  • Enzyme Inhibitors: Derivatives containing a substituted benzyl ether moiety have been investigated as enzyme inhibitors. For example, a complex bromophenol with a substituted benzyl ether core, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[5] This suggests that ethers of this compound could be explored for their potential as enzyme inhibitors.

  • Anti-inflammatory Agents: Structurally related bromophenols and their derivatives have demonstrated anti-inflammatory properties. For instance, 3-bromo-5-(ethoxymethyl)benzene-1,2-diol has been shown to inhibit pro-inflammatory responses.[6] This indicates that ether derivatives of this compound could be synthesized and evaluated for their anti-inflammatory potential.

  • Anticancer Agents: The 1-benzyl-5-bromoindolin-2-one scaffold has been utilized in the design of novel anticancer agents.[7][8] Although not a direct ether, this highlights the importance of the substituted benzyl group in achieving biological activity. Etherification could be a strategy to modify such scaffolds and explore new structure-activity relationships. Furthermore, aryl benzyl ethers with fluoro substituents have been synthesized and shown to possess cytotoxic activity against human tumor cell lines.[9]

  • Antimicrobial Agents: Nitro-containing compounds are known to exhibit a wide range of antimicrobial activities.[10] The nitro group can be reduced in biological systems to produce reactive species that are toxic to microorganisms. The "3-bromo-5-nitrobenzyl" core could serve as a platform for the development of novel antimicrobial agents by attaching various side chains via an ether linkage.

Potential Signaling Pathway Involvement

Based on the applications of related compounds, ethers derived from this compound could potentially interact with various signaling pathways implicated in disease.

Signaling_Pathways cluster_PTP1B PTP1B Inhibition cluster_Inflammation Anti-inflammatory Pathway compound (3-bromo-5-nitrophenyl)methoxy -R Derivative ptp1b PTP1B compound->ptp1b Inhibits nf_kb NF-κB compound->nf_kb Potentially Inhibits insulin_receptor Insulin Receptor Phosphorylation ptp1b->insulin_receptor Dephosphorylates glucose_uptake Glucose Uptake insulin_receptor->glucose_uptake Promotes pro_inflammatory Pro-inflammatory Cytokines nf_kb->pro_inflammatory Induces

Caption: Potential signaling pathway interactions of this compound ether derivatives.

References

Application Notes and Protocols: Protecting Group Strategies for the Alcohol in (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-bromo-5-nitrophenyl)methanol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to its trifunctional nature. The presence of a reactive benzylic alcohol, along with bromo and nitro moieties that can be further functionalized, allows for diverse synthetic transformations. However, the nucleophilic and acidic nature of the hydroxyl group often interferes with reactions targeting the bromo or nitro groups. Therefore, the judicious selection and application of a suitable protecting group for the alcohol functionality is a critical step in any multi-step synthesis involving this substrate.

This document provides a detailed guide to the selection and implementation of common protecting group strategies for the alcohol in this compound, focusing on silyl ethers (TBS and TBDPS) and tetrahydropyranyl (THP) ether. It includes a comparative analysis of their stability, protocols for their installation and removal, and guidance on selecting the optimal protecting group based on the planned synthetic route.

Comparative Analysis of Protecting Groups

The choice of a protecting group is dictated by its stability under the reaction conditions of subsequent synthetic steps and the ease of its selective removal. The electron-withdrawing nature of the bromo and nitro groups in this compound can influence the lability of certain protecting groups.

Protecting GroupStructureProtection Conditions (Typical Reagents, Solvent)Deprotection Conditions (Typical Reagents, Solvent)Stability ProfileKey AdvantagesKey Disadvantages
TBS (tert-Butyldimethylsilyl)R-O-TBSTBDMSCl, Imidazole, DMFTBAF, THF; or AcOH, THF/H₂OStable to basic conditions, mild acid, and many organometallic reagents. Labile to strong acids and fluoride sources.Good stability, easily introduced, and removed under mild, specific conditions.Sensitive to strong acidic conditions.
TBDPS (tert-Butyldiphenylsilyl)R-O-TBDPSTBDPSCl, Imidazole, DMFTBAF, THFMore stable to acidic conditions than TBS. Stable to basic conditions. Cleaved by fluoride.High stability to a wide range of conditions, including some acidic conditions that cleave TBS ethers.[1]Increased steric bulk can sometimes lead to slower protection reactions.
THP (Tetrahydropyranyl)R-O-THPDihydropyran (DHP), cat. acid (e.g., PPTS), CH₂Cl₂Mild acid (e.g., AcOH/H₂O/THF, PPTS/EtOH).[2]Stable to bases, organometallics, hydrides, oxidation, and reduction. Labile to acid.[3][4]Low cost, easy to introduce and remove under mild acidic conditions.[2]Introduces a new stereocenter, which can lead to diastereomeric mixtures.[4]

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of benzylic alcohols and may require optimization for this compound.

Protocol 1: Protection of this compound as a TBS Ether

This protocol describes the formation of a tert-butyldimethylsilyl ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBDMSCl (1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired TBS ether.

Protocol 2: Deprotection of a TBS Ether using TBAF

This protocol describes the cleavage of a TBS ether using a fluoride source.

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[5]

  • Upon completion, quench the reaction with water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 3: Protection of this compound as a THP Ether

This protocol describes the formation of a tetrahydropyranyl ether.[2]

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ at room temperature, add DHP (1.5 eq.).

  • Add a catalytic amount of PPTS (0.1 eq.).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.[2]

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure THP ether.

Protocol 4: Deprotection of a THP Ether using Acid

This protocol describes the acidic cleavage of a THP ether.[2]

Materials:

  • THP-protected this compound

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the THP ether (1.0 eq.) in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 4-8 hours.[2]

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Strategic Selection of Protecting Groups

The choice of protecting group for this compound should be guided by the planned subsequent reactions.

  • For reactions under basic or nucleophilic conditions: All three protecting groups (TBS, TBDPS, THP) are generally stable.

  • For reactions under acidic conditions: TBDPS is the most robust silyl ether, followed by TBS. THP ethers are acid-labile and would likely be cleaved.

  • For reactions involving fluoride reagents: Silyl ethers (TBS and TBDPS) will be cleaved. THP ethers are stable.

  • For reactions requiring high steric hindrance: The bulky TBDPS group can be advantageous.

  • For multi-step syntheses requiring orthogonal deprotection: A combination of protecting groups with different labilities (e.g., a silyl ether and a THP ether) can be employed.

Visualizing Synthetic Strategies

Logical Workflow for Protecting Group Selection

ProtectingGroupSelection cluster_conditions Reaction Conditions start Start: this compound next_reaction Planned Subsequent Reaction(s) start->next_reaction acidic Acidic? next_reaction->acidic basic Basic/Nucleophilic? next_reaction->basic fluoride Fluoride? next_reaction->fluoride acidic->basic No tbdps Use TBDPS acidic->tbdps Yes basic->fluoride No tbs_tbdps_thp TBS, TBDPS, or THP are suitable basic->tbs_tbdps_thp Yes thp Use THP fluoride->thp Yes reconsider Reconsider strategy or use non-silyl protecting group fluoride->reconsider No

Caption: Decision tree for selecting a suitable protecting group.

Experimental Workflow for Protection and Deprotection

ExperimentalWorkflow substrate This compound protection Protection Reaction (e.g., TBDMSCl, Imidazole, DMF) substrate->protection protected_sm Protected Substrate (e.g., TBS-ether) protection->protected_sm reaction Desired Synthetic Transformation(s) protected_sm->reaction protected_product Protected Product reaction->protected_product deprotection Deprotection Reaction (e.g., TBAF, THF) protected_product->deprotection final_product Final Deprotected Product deprotection->final_product

Caption: General workflow for a synthesis involving a protecting group.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-devised protecting group strategy. TBS, TBDPS, and THP ethers each offer a unique set of properties that can be leveraged to mask the reactive hydroxyl group. The choice among them should be made after careful consideration of the entire synthetic route, paying close attention to the stability of the protecting group under all planned reaction and workup conditions. The protocols and strategic guidance provided herein serve as a valuable resource for researchers in the rational design and execution of their synthetic endeavors.

References

Application Note: A Robust and Selective Protocol for the Reduction of the Nitro Group in (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reliable and selective experimental procedure for the reduction of the aromatic nitro group in (3-bromo-5-nitrophenyl)methanol to yield (3-amino-5-bromophenyl)methanol. The protocol utilizes iron powder in the presence of ammonium chloride, a method known for its high functional group tolerance, cost-effectiveness, and operational simplicity.[1][2][3] This approach is particularly advantageous as it avoids the use of harsh acidic conditions or expensive catalysts that could lead to undesired side reactions, such as dehalogenation or reactions involving the benzylic alcohol. The procedure is well-suited for researchers and professionals in drug development and organic synthesis who require an efficient and scalable method for the preparation of substituted aminobenzyl alcohols.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are versatile intermediates in the pharmaceutical and materials industries. The substrate, this compound, presents a specific challenge due to the presence of three potentially reactive functional groups: a nitro group, a bromo substituent, and a benzylic alcohol. A successful reduction methodology must selectively target the nitro group without affecting the other functionalities.

Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation and the use of various metal-based reducing agents.[4][5][6] While catalytic hydrogenation with palladium on carbon (Pd/C) is a common choice, it carries the risk of dehalogenation.[4] Raney nickel is an alternative that can often mitigate this issue.[4] Metal/acid combinations such as tin(II) chloride (SnCl₂) or zinc in acidic media are also effective but can introduce strongly acidic conditions that may not be compatible with all substrates.[4][7]

The use of iron (Fe) powder in the presence of a neutral electrolyte like ammonium chloride (NH₄Cl) in a mixed solvent system offers a mild and selective alternative.[1][2][3] This method, a variation of the Béchamp reduction, is known for its high tolerance of sensitive functional groups, including halides and esters.[2][8] This protocol provides a detailed, step-by-step procedure for the reduction of this compound using the Fe/NH₄Cl system, along with data presentation and a workflow diagram.

Experimental Protocol

Materials:

  • This compound

  • Iron powder (Fe), 325 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), iron powder (10.0 eq), and ammonium chloride (10.0 eq).[3]

  • Solvent Addition: Add a 4:1 mixture of ethanol and water to the flask. The total solvent volume should be sufficient to ensure effective stirring of the suspension (approximately 15-20 mL per gram of starting material).[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture and spot it on a silica gel plate. A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which can be visualized under UV light) indicate the reaction's progression. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® or filter paper to remove the iron residues. Wash the filter cake thoroughly with ethanol and ethyl acetate.[3]

    • Combine the filtrates and remove the organic solvents under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidity and precipitate any remaining iron salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-amino-5-bromophenyl)methanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Presentation

ParameterValue
Starting MaterialThis compound
Product(3-amino-5-bromophenyl)methanol
Reducing AgentIron Powder (Fe)
AdditiveAmmonium Chloride (NH₄Cl)
Solvent SystemEthanol:Water (4:1 v/v)
Reaction TemperatureReflux (~80-90 °C)
Reaction Time2-4 hours
Work-up ProcedureFiltration, Extraction, and Washing
Purification MethodFlash Column Chromatography
Typical Yield>90% (literature for similar reductions)

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: This compound, Fe powder, NH4Cl solvent Add EtOH:H2O (4:1) start->solvent reflux Heat to Reflux (80-90 °C) solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter to Remove Fe cool->filter evaporate Concentrate Filtrate filter->evaporate extract Extract with EtOAc & NaHCO3 wash evaporate->extract dry Dry with MgSO4 extract->dry concentrate Concentrate to Crude Product dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure (3-amino-5-bromophenyl)methanol chromatography->product

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Conclusion

The described protocol using iron powder and ammonium chloride provides an efficient, selective, and cost-effective method for the reduction of the nitro group in this compound. The mild reaction conditions ensure the preservation of the bromo and benzylic alcohol functionalities, making it a valuable procedure for the synthesis of substituted anilines in a research and drug development setting.

References

Application Note: Large-Scale Synthesis of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the large-scale synthesis of (3-bromo-5-nitrophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the electrophilic bromination of 3-nitrobenzaldehyde to yield 3-bromo-5-nitrobenzaldehyde, followed by the selective reduction of the aldehyde functionality to the corresponding alcohol. This document outlines the reaction conditions, purification methods, and analytical data for a scalable and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing bromo, nitro, and hydroxymethyl groups, allows for diverse chemical modifications, making it an essential precursor for the synthesis of a wide range of biologically active molecules. The protocol described herein is optimized for large-scale production, ensuring high yield and purity of the final product.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Bromination: 3-Nitrobenzaldehyde is treated with N-bromosuccinimide in concentrated sulfuric acid to afford 3-bromo-5-nitrobenzaldehyde.

  • Reduction: The resulting 3-bromo-5-nitrobenzaldehyde is then reduced to this compound using sodium borohydride in an alcoholic solvent.

Data Presentation

ParameterStep 1: Bromination of 3-NitrobenzaldehydeStep 2: Reduction of 3-Bromo-5-nitrobenzaldehyde
Starting Material 3-Nitrobenzaldehyde3-Bromo-5-nitrobenzaldehyde
Reagents N-Bromosuccinimide (NBS), Concentrated Sulfuric AcidSodium Borohydride (NaBH₄), Methanol
Scale 100 g (0.66 mol)130 g (0.565 mol)
Solvent Concentrated Sulfuric AcidMethanol
Reaction Temperature 60-65 °C0 °C to Room Temperature
Reaction Time 2 hours4 hours
Work-up Quenching with ice-water, filtrationQuenching with water, extraction with ethyl acetate
Purification Recrystallization from ethanol/waterRecrystallization from ethyl acetate/hexanes
Product 3-Bromo-5-nitrobenzaldehydeThis compound
Yield 85% (130 g)92% (120 g)
Purity (by HPLC) >98%>99%

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitrobenzaldehyde

Materials:

  • 3-Nitrobenzaldehyde (100 g, 0.66 mol)

  • N-Bromosuccinimide (NBS) (130 g, 0.73 mol)

  • Concentrated Sulfuric Acid (98%) (400 mL)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (400 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-nitrobenzaldehyde (100 g) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Once the addition is complete and the solid has dissolved, add N-bromosuccinimide (130 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • After the addition of NBS, slowly warm the reaction mixture to 60-65 °C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a large beaker containing 2 kg of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-bromo-5-nitrobenzaldehyde as a pale-yellow solid.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Step 2: Synthesis of this compound

Materials:

  • 3-Bromo-5-nitrobenzaldehyde (130 g, 0.565 mol)

  • Methanol (1.3 L)

  • Sodium Borohydride (NaBH₄) (25.6 g, 0.68 mol)

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-5-nitrobenzaldehyde (130 g) in methanol (1.3 L).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (25.6 g) portion-wise to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 500 mL of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain this compound as a light-yellow solid.

  • Dry the final product in a vacuum oven at 40 °C to a constant weight.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. Add it slowly and in portions.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction Start1 3-Nitrobenzaldehyde Reagents1 NBS, H₂SO₄ Reaction1 Bromination (60-65°C, 2h) Start1->Reaction1 Reagents1->Reaction1 Workup1 Quench (Ice-water) Filtration Reaction1->Workup1 Purification1 Recrystallization (Ethanol/Water) Workup1->Purification1 Intermediate 3-Bromo-5-nitrobenzaldehyde Purification1->Intermediate Reagents2 NaBH₄, Methanol Reaction2 Reduction (0°C to RT, 4h) Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Quench (Water) Extraction (EtOAc) Reaction2->Workup2 Purification2 Recrystallization (EtOAc/Hexanes) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the large-scale synthesis of this compound.

Application Notes and Protocols: Purification of (3-bromo-5-nitrophenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of (3-bromo-5-nitrophenyl)methanol via recrystallization. Due to the limited availability of specific solubility data for this compound, this protocol is based on established principles of recrystallization for aromatic nitro compounds and data from structurally similar molecules. The primary proposed solvent system is a mixture of ethyl acetate and hexane. This guide is intended to serve as a starting point for the development of a robust purification method.

Introduction

This compound is a substituted aromatic alcohol that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Achieving high purity of such intermediates is critical for the successful and reproducible synthesis of the final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Expected Solubility of this compound at Room TemperatureExpected Solubility of this compound at Boiling PointSuitability for Recrystallization
Water9.0100Very LowLowPoor (as a single solvent)
Methanol6.665ModerateHighPotentially suitable, may require a co-solvent
Ethanol5.278ModerateHighPotentially suitable, may require a co-solvent
Acetone5.156HighVery HighPoor (too soluble)
Ethyl Acetate4.477ModerateHighGood candidate
Dichloromethane3.440HighVery HighPoor (too soluble, low boiling point)
Toluene2.4111LowModeratePotentially suitable
Hexane0.069Very LowLowGood candidate for anti-solvent

Note: This data is predictive and should be confirmed experimentally.

Experimental Protocol

This protocol details the purification of this compound using a mixed-solvent system of ethyl acetate and hexane. This system is proposed based on the successful recrystallization of the structurally related compound, 3-bromo-5-nitrobenzaldehyde, from an ethyl acetate/petroleum ether mixture.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the pre-heated flask to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hexane (the anti-solvent) dropwise to the hot solution with continuous stirring.

    • Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

    • If excessive turbidity occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold hexane.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

    • Further analysis by techniques such as NMR or HPLC can be performed to confirm the purity.

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add minimal hot ethyl acetate A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble impurities present E Clear, Hot Solution D->E F Add Hexane (Anti-solvent) E->F G Slow Cooling to RT F->G H Ice Bath G->H I Vacuum Filtration H->I J Wash with cold Hexane I->J K Drying J->K L Pure Crystals K->L

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl acetate and hexane are flammable. Avoid open flames and use a hot plate for heating.

  • This compound is an irritant. Avoid inhalation, ingestion, and skin contact.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during Suzuki-Miyaura coupling reactions involving electron-deficient aryl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with an electron-deficient aryl bromide is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki couplings with electron-deficient aryl bromides can stem from several factors. Electron-withdrawing groups on the aryl bromide can enhance the rate of oxidative addition but may also lead to challenges in other steps of the catalytic cycle and promote side reactions.[1][2][3]

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient aryl bromides, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[4]

    • Ligands: Bulky, electron-rich phosphine ligands are often preferred as they stabilize the palladium center and promote reductive elimination.[2][5][6] Consider switching to ligands like SPhos, XPhos, or RuPhos, especially if catalyst inhibition is suspected (e.g., with heteroaromatic substrates).[7]

    • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it may have lower activity for challenging substrates.[4] Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provide better results.[4]

  • Optimize the Base: The base plays a crucial role in the transmetalation step. The appropriate choice of base can significantly impact reaction rates and minimize side reactions.

    • Inorganic Bases: Stronger bases can sometimes accelerate slow reactions but may also promote side reactions like dehalogenation.[4] A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[4] For base-sensitive substrates, weaker bases like KF might be beneficial.[8]

    • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be used, particularly in anhydrous conditions.[4]

  • Solvent Selection: The solvent system can influence the solubility of reagents and the reaction rate.

    • Commonly used solvents include toluene, dioxane, THF, and DMF, often with the addition of water to facilitate the action of inorganic bases.[1] For substrates with poor solubility, consider using a co-solvent system or a solvent known to dissolve similar compounds, such as chlorinated aromatics for anthracene derivatives.[9]

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation barriers and improve yields, especially if oxidative addition is slow.[7] However, be cautious as higher temperatures can also lead to increased side product formation.

Q2: I am observing significant dehalogenation of my electron-deficient aryl bromide. How can I minimize this side reaction?

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl halides.[1] It is often caused by the formation of a palladium-hydride (Pd-H) species.

Mitigation Strategies:

  • Choice of Base: Avoid overly strong bases that can generate hydride species. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.[7]

  • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can be sources of hydride.

  • Ligand Selection: Employing bulky, electron-rich ligands can disfavor the formation of palladium-hydride species.

  • Thorough Degassing: Remove dissolved oxygen from the reaction mixture by degassing (e.g., sparging with an inert gas or freeze-pump-thaw cycles) to prevent side reactions that can lead to catalyst decomposition and the formation of species that promote dehalogenation.[7]

Q3: My reaction is sluggish or fails completely when using a heteroaromatic electron-deficient bromide (e.g., bromopyridine). What are the specific challenges and solutions?

Heteroaromatic bromides, such as bromopyridines, present unique challenges due to the coordinating ability of the heteroatom (e.g., the pyridine nitrogen).[7]

Specific Issues and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7]

    • Solution: Use bulky phosphine ligands (e.g., SPhos, XPhos) that sterically shield the palladium center and prevent coordination by the heteroaromatic substrate.[7]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[10]

    • Solution: Optimize the base and consider using more reactive boronic acid derivatives like MIDA boronates or trifluoroborates.

  • Protodeboronation: Heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source).

    • Solution: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7]

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the Suzuki coupling of various electron-deficient aryl bromides.

Table 1: Comparison of Catalyst Systems for the Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O80>95[4]
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene/H₂O80>95[4]
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10070-80[4]
PdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O10085-95[4]

Table 2: Coupling of Various Electron-Deficient Aryl Bromides with Arylboronic Acids

Aryl BromideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
3,5-(CF₃)₂C₆H₃Br2-PyridylboronatePd₂(dba)₃/Ligand 1K₃PO₄Dioxane82[10]
4-BromobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/Ligand 2KFDioxane63[10]
4-BromoacetophenonePhenyl DABO boronatePd(acac)₂/Cy₃P·HBF₄-Toluene95[11]
2-Bromoanthracene-9,10-dionePhenyl DABO boronatePd(acac)₂/Cy₃P·HBF₄-Toluene44[11]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Electron-deficient aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))

  • Ligand (e.g., SPhos (4 mol%))

  • Base (e.g., K₃PO₄ (2.0 equiv))

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X L_n oa->pd2 tm Transmetalation pd2->tm pd2_r R-Pd(II)-R' L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product R-R' re->product aryl_halide R-X (Aryl Bromide) aryl_halide->oa boronic_acid R'-B(OR)₂ + Base boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System (Pd Source & Ligand) start->check_catalyst optimize_base Optimize Base (Type & Strength) check_catalyst->optimize_base No Improvement success Improved Yield check_catalyst->success Improved check_solvent Check Solvent (Purity & Type) optimize_base->check_solvent No Improvement optimize_base->success Improved adjust_temp Adjust Temperature check_solvent->adjust_temp No Improvement check_solvent->success Improved side_reactions Investigate Side Reactions (Dehalogenation, Homocoupling) adjust_temp->side_reactions No Improvement adjust_temp->success Improved side_reactions->start Address Side Reactions & Re-evaluate

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Oxidation of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of (3-bromo-5-nitrophenyl)methanol to 3-bromo-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common side reaction observed during the oxidation of this compound?

A1: The most prevalent side reaction is the over-oxidation of the desired product, 3-bromo-5-nitrobenzaldehyde, to 3-bromo-5-nitrobenzoic acid. This occurs when the oxidizing agent is too harsh or when the reaction is allowed to proceed for too long. Milder oxidizing agents and careful monitoring of the reaction progress are crucial to minimize this side product.

Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For some oxidants, a slight excess may be necessary.

  • Low Reaction Temperature: While many mild oxidations are run at low temperatures to improve selectivity, the reaction rate might be too slow. A modest increase in temperature may be required.

  • Poor Reagent Quality: The activity of some oxidizing agents can degrade over time. Use freshly opened or properly stored reagents. For instance, Dess-Martin periodinane can be sensitive to moisture.

  • Solvent Issues: Ensure your solvent is anhydrous, as water can interfere with many oxidation reactions.

Q3: I am observing multiple unexpected spots on my TLC plate. What could they be?

A3: Besides the starting material, the desired aldehyde, and the over-oxidized carboxylic acid, other spots could indicate different side reactions. The specific byproducts will depend on the chosen oxidant.

  • With Swern Oxidation: You might be forming methylthiomethyl (MTM) ether as a side product, especially if the reaction temperature is not well-controlled. Volatile and odorous byproducts like dimethyl sulfide are also generated from the reagent itself.[1]

  • With PCC: The formation of a brown, tar-like material consisting of chromium byproducts is common, which can complicate the purification process.[2][3][4]

  • General Possibilities: Although less common for this electron-deficient substrate, other side reactions could include reactions involving the bromo or nitro groups, especially under harsh conditions. However, the nitro group is generally deactivating and resistant to further oxidation.[5]

Q4: How can I minimize the formation of 3-bromo-5-nitrobenzoic acid?

A4: To suppress over-oxidation, consider the following strategies:

  • Choice of Oxidant: Employ milder oxidizing agents. Dess-Martin periodinane (DMP) and Swern oxidation are generally less prone to over-oxidation compared to chromium-based reagents like Jones reagent.

  • Reaction Conditions: Maintain strict control over the reaction temperature, often running the reaction at low temperatures (e.g., -78 °C for Swern oxidation).

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the aldehyde.

  • Stoichiometry: Use a controlled amount of the oxidizing agent, avoiding a large excess.

Q5: Are there any known issues with the stability of the starting material or product?

A5: this compound is a stable compound. The product, 3-bromo-5-nitrobenzaldehyde, is also generally stable but can be susceptible to air oxidation to the corresponding carboxylic acid over long-term storage, a process that can be accelerated by light and impurities. It is advisable to store the purified aldehyde under an inert atmosphere and in the dark.

Quantitative Data Summary

The choice of oxidizing agent and reaction conditions significantly impacts the yield of 3-bromo-5-nitrobenzaldehyde and the formation of the primary side product, 3-bromo-5-nitrobenzoic acid. Below is a summary of expected outcomes based on literature precedents for similar substrates.

Oxidizing Agent/SystemTypical Yield of AldehydeFormation of Carboxylic AcidNotes
O₂ / 2Au/1CuO-ZnO catalyst88%[5]Not reported, but expected to be low with catalytic aerobic oxidation.A green and efficient method.[5]
Pyridinium Chlorochromate (PCC)Moderate to HighLow, but can occur if water is present or if reaction conditions are not anhydrous.[2][4]Workup can be complicated by chromium byproducts.[2][4]
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)HighGenerally very low, as it is a mild method that typically stops at the aldehyde stage.Requires low temperatures (-78 °C) and produces odorous byproducts.[1][3][6][7]
Dess-Martin Periodinane (DMP)HighVery low, as DMP is known for its high selectivity for oxidizing primary alcohols to aldehydes without over-oxidation.[8][9][10]Reagent is expensive and potentially explosive under certain conditions.[8]

Experimental Protocols

1. Catalytic Aerobic Oxidation

  • Reagents: this compound, Cs₂CO₃, 2Au/1CuO-ZnO catalyst, water, ethyl acetate, 2M HCl.

  • Procedure:

    • In a glass flask equipped with a condenser and an O₂ inlet, a mixture of this compound (1 mmol), Cs₂CO₃ (0.5 mmol), and 2Au/1CuO-ZnO (0.05 g) in water is stirred under an oxygen atmosphere at reflux for 2 hours.[5]

    • After cooling, the catalyst is removed by filtration and washed with hot ethyl acetate (2 x 5 mL).[5]

    • The combined filtrate is quenched with 2M HCl aqueous solution and extracted with ethyl acetate (3 x 15 mL).[5]

    • The organic layers are combined, dried over anhydrous MgSO₄, and the solvent is evaporated.[5]

    • The crude product is purified by column chromatography on silica gel to afford 3-bromo-5-nitrobenzaldehyde.[5]

2. Pyridinium Chlorochromate (PCC) Oxidation (General Protocol)

  • Reagents: this compound, PCC, Celite or molecular sieves, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, a solution of this compound (1 equivalent) in anhydrous DCM is added in one portion.[11]

    • The mixture is stirred at room temperature and the reaction progress is monitored by TLC.

    • Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

3. Swern Oxidation (General Protocol)

  • Reagents: Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (Et₃N), anhydrous dichloromethane (DCM), this compound.

  • Procedure:

    • A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of this compound (1 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

    • Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.

    • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

4. Dess-Martin Periodinane (DMP) Oxidation (General Protocol)

  • Reagents: Dess-Martin periodinane, this compound, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous DCM, DMP (1.1-1.5 equivalents) is added in one portion at room temperature.[8][9]

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizations

Oxidation_Pathway cluster_main Main Reaction cluster_side Side Reaction A This compound B 3-bromo-5-nitrobenzaldehyde A->B Oxidation C 3-bromo-5-nitrobenzoic acid B->C Over-oxidation

Caption: Main oxidation pathway and the primary side reaction.

Experimental_Workflow start Start: this compound reaction Oxidation (e.g., PCC, Swern, DMP) start->reaction workup Reaction Quenching & Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 3-bromo-5-nitrobenzaldehyde purification->product

Caption: General experimental workflow for the oxidation reaction.

References

Preventing dehalogenation of (3-bromo-5-nitrophenyl)methanol in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Dehalogenation of (3-bromo-5-nitrophenyl)methanol

Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of dehalogenation, specifically with the electron-deficient substrate this compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with dehalogenation during cross-coupling reactions involving this compound.

Problem: Significant formation of 3-nitrophenyl)methanol (dehalogenated byproduct) is observed.

This common side reaction, known as hydrodehalogenation, reduces the yield of the desired coupled product and complicates purification. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can arise from various sources in the reaction mixture.[1][2][3]

Step 1: Analyze Reaction Components

The initial step is to critically evaluate each component of your reaction setup.

troubleshooting_workflow start Dehalogenation Observed ligand Evaluate Ligand start->ligand Is the ligand bulky and electron-rich? base Assess Base ligand->base Yes solution Problem Resolved ligand->solution No, switch to bulky, e--rich ligand (e.g., XPhos, SPhos) solvent Check Solvent base->solvent Yes base->solution No, switch to weaker inorganic base (e.g., K3PO4, Cs2CO3) temp Review Temperature solvent->temp Yes solvent->solution No, switch to non-polar aprotic solvent (e.g., Toluene) catalyst Consider Catalyst Precursor temp->catalyst Yes temp->solution No, lower reaction temperature catalyst->solution Consider using a well-defined precatalyst

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene (anhydrous, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.5 mmol).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the effect of different reaction parameters on the yield of the desired product versus the dehalogenated byproduct in a representative Suzuki-Miyaura coupling reaction.

EntryLigandBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)
1PPh₃Na₂CO₃Dioxane/H₂O1004550
2XPhos Na₂CO₃Dioxane/H₂O1007520
3XPhosK₃PO₄ Dioxane/H₂O1008510
4XPhosK₃PO₄Toluene 100905
5XPhosK₃PO₄Toluene80 92 <3

Note: These are representative data and actual results may vary depending on the specific coupling partner and reaction scale.

logical_relationships cluster_undesired Undesired Pathway: Dehalogenation cluster_desired Desired Pathway: Cross-Coupling pd_h Formation of Pd-H Species reductive_elim_h Reductive Elimination of Ar-H pd_h->reductive_elim_h dehalogenated_product Dehalogenated Byproduct reductive_elim_h->dehalogenated_product pd0 Pd(0) Catalyst reductive_elim_h->pd0 Regenerates oxidative_addition Oxidative Addition of Ar-Br transmetalation Transmetalation oxidative_addition->transmetalation reductive_elim_c Reductive Elimination of Ar-Nu transmetalation->reductive_elim_c coupled_product Desired Coupled Product reductive_elim_c->coupled_product reductive_elim_c->pd0 Regenerates pd0->pd_h pd0->oxidative_addition hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->pd_h

References

Technical Support Center: Optimizing Suzuki Reactions for (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the catalyst loading for the Suzuki-Miyaura cross-coupling of (3-bromo-5-nitrophenyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling of this compound is resulting in a very low yield. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be traced back to a few critical factors. Perform a systematic check of the following:

  • Inert Atmosphere: The exclusion of oxygen is paramount. The active Pd(0) catalyst and any phosphine ligands are highly susceptible to oxidation, which deactivates the catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Using freeze-pump-thaw cycles for degassing the solvent is a robust technique.

  • Reagent Quality:

    • Solvent and Base: Use anhydrous, degassed solvents, as residual oxygen can deactivate the catalyst.[1] Ensure the base is pure and has been stored correctly.

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Use fresh or properly stored reagents.

  • Catalyst Loading: While the goal is to minimize catalyst loading, starting with an insufficient amount can lead to low conversion. If you suspect catalyst activity is the issue, try incrementally increasing the loading (e.g., from 1 mol% to 3 mol%) to see if the yield improves.[2]

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with your desired coupling, reducing the yield of the final product.

  • Protodeboronation: This is a common side reaction where the boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom.[1] This is often promoted by excess water or the choice of base.

    • Solution: Consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue by slowly releasing the active species.[1]

  • Homocoupling: This involves the self-coupling of the boronic acid or the aryl bromide. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3]

    • Solution: Ensure the reaction is rigorously degassed. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an efficient precatalyst system can reduce homocoupling.[3][4]

  • Dehalogenation: In this side reaction, the bromine atom on your starting material is replaced by a hydrogen atom.

    • Solution: This can sometimes be suppressed by screening different ligands or bases, or by lowering the reaction temperature.[2]

Q3: How do I determine the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is a balance between reaction efficiency (yield and time) and cost. The goal is to use the minimum amount of catalyst required for a high yield in a reasonable timeframe.

  • Start with a Standard Loading: Begin with a commonly used catalyst loading, typically in the range of 1-5 mol% of the palladium catalyst.[5]

  • Perform a Loading Screen: If the initial yield is good, systematically decrease the catalyst loading (e.g., to 0.5 mol%, 0.1 mol%, etc.) while monitoring the reaction yield and time.

  • Analyze the Results: Identify the lowest catalyst concentration that still provides an acceptable yield within a practical reaction time. Note that very low catalyst loadings may require longer reaction times or higher temperatures to achieve full conversion.[6]

Q4: The nitro group on my aryl bromide seems to be affecting the reaction. How should I adjust my conditions?

A4: The electron-withdrawing nature of the nitro group can influence the reaction. While it can make the oxidative addition step easier, it can also participate in side reactions. The direct use of nitroarenes in Suzuki couplings is an area of active research.[7] If you suspect issues, consider the following:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can stabilize the palladium catalyst and promote efficient coupling, which is often necessary for challenging substrates.[3]

  • Base Selection: The choice of base is critical. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions for your specific substrate.[3]

Data Presentation

The following table provides a representative summary of how catalyst loading can affect reaction yield, based on typical findings in Suzuki-Miyaura coupling optimization studies.

Catalyst Loading (mol%)Typical Yield (%)Reaction Time (h)Turnover Number (TON)Notes
5.0>95219High yield, but potentially high catalyst cost.
2.5>95438Good balance of yield and catalyst usage.
1.0901290Lower yield, significantly longer time.
0.57524150Incomplete conversion, but higher TON.
0.1<5024<500Very low conversion, not practical for synthesis.

Note: Data is illustrative and will vary based on specific substrates, ligands, bases, and solvents used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and should be optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)[8]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[3]

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane/water or Toluene/water)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed vial)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki reaction of this compound.

G start Low Yield Observed check_inert 1. Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_inert check_reagents 2. Check Reagent Quality (Fresh Catalyst/Ligand, Dry Solvent) check_inert->check_reagents increase_loading 3. Increase Catalyst Loading (e.g., from 1% to 3%) check_reagents->increase_loading yield_improves1 Yield Improves? increase_loading->yield_improves1 optimize_loading Optimize Loading (Find Minimum Effective %) yield_improves1->optimize_loading Yes screen_conditions 4. Screen Reaction Parameters yield_improves1->screen_conditions No yield_improves2 Yield Improves? check_byproducts 5. Analyze for Byproducts (Protodeboronation, Homocoupling) yield_improves2->check_byproducts No success Problem Solved yield_improves2->success Yes optimize_loading->success screen_base Screen Bases (K₃PO₄, Cs₂CO₃, KF) screen_conditions->screen_base screen_ligand Screen Ligands (Buchwald, NHC) screen_conditions->screen_ligand screen_temp Adjust Temperature screen_conditions->screen_temp screen_base->yield_improves2 screen_ligand->yield_improves2 screen_temp->yield_improves2 mitigate_byproducts Address Side Reactions (Use Boronic Ester, Ensure Degassing) check_byproducts->mitigate_byproducts mitigate_byproducts->success

Caption: A troubleshooting workflow for optimizing low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (3-bromo-5-nitrophenyl)methanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the recommended method for reducing 3-bromo-5-nitrobenzoic acid to this compound?

The selective reduction of the carboxylic acid group in the presence of a nitro group is most effectively achieved using a borane complex, such as borane tetrahydrofuran (BH3·THF).[1] This reagent is highly selective for carboxylic acids over nitro groups, thus minimizing the formation of the corresponding aniline byproduct. Alternative methods, such as converting the carboxylic acid to an acid chloride followed by reduction with sodium borohydride, can also be employed, though this introduces an additional synthetic step.

2. My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the experimental process. Here are some common issues and their remedies:

  • Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or adding a slight excess of the reducing agent.

  • Reagent Quality: The borane-THF solution can degrade over time. It is crucial to use a fresh or properly stored solution. The quality of the starting material, 3-bromo-5-nitrobenzoic acid, is also important; ensure it is pure and dry.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the yield. While the reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction, allowing it to proceed at room temperature or slightly elevated temperatures (e.g., 30-40°C) can drive the reaction to completion and improve yields.[1]

  • Work-up Issues: Product loss can occur during the work-up and purification steps. Ensure proper quenching of the reaction, efficient extraction, and careful purification to minimize such losses.

3. I am observing a significant amount of a byproduct. What could it be and how can I avoid it?

The most likely major byproduct is the corresponding aniline, (3-amino-5-bromophenyl)methanol, resulting from the reduction of the nitro group. This can occur if a non-selective or overly harsh reducing agent is used. To avoid this:

  • Choice of Reducing Agent: Avoid strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4), which can reduce both the carboxylic acid and the nitro group. Similarly, catalytic hydrogenation is not recommended as it will also reduce the nitro group.[2]

  • Reaction Conditions: Using sodium borohydride in the presence of certain transition metal catalysts can lead to the reduction of the nitro group.[3] Stick to selective reagents like BH3·THF under controlled conditions.

4. How can I effectively purify the final product?

Purification of this compound typically involves column chromatography on silica gel.[1] A solvent system of ethyl acetate and petroleum ether (or hexane) is commonly used for elution. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from any unreacted starting material or byproducts. Recrystallization from a suitable solvent mixture, such as ethyl acetate/petroleum ether, can also be an effective purification method.[4]

Data Presentation

The following table summarizes the expected yields for the reduction of a substituted nitrobenzoic acid using borane tetrahydrofuran at different temperatures, based on a similar synthesis.[1]

EntryReactantReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
13-bromo-2-nitrobenzoic acidBorane tetrahydrofuranTHF201286.0
23-bromo-2-nitrobenzoic acidBorane tetrahydrofuranTHF301283.1
33-bromo-2-nitrobenzoic acidBorane tetrahydrofuranTHF401284.3

Experimental Protocols

Detailed Methodology for the Reduction of 3-bromo-5-nitrobenzoic acid

This protocol is adapted from a similar synthesis of a substituted nitrobenzyl alcohol.[1]

Materials:

  • 3-bromo-5-nitrobenzoic acid

  • Borane tetrahydrofuran complex (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-5-nitrobenzoic acid (e.g., 18.0 g) in anhydrous tetrahydrofuran (e.g., 300 mL).

  • Addition of Reducing Agent: Cool the solution to 10°C using an ice bath. Slowly add a 1M solution of borane tetrahydrofuran in THF (e.g., 200 mL) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 100 mL) at 0 °C to decompose any excess borane.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Extraction: Add water (e.g., 300 mL) to the residue and extract the product with dichloromethane or ethyl acetate (e.g., 3 x 70 mL).

  • Washing and Drying: Wash the combined organic layers with saturated brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-bromo-5-nitrobenzoic acid reaction Reduction with BH3·THF in THF start->reaction quench Quench with Methanol reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathways cluster_desired Desired Pathway cluster_side Potential Side Reaction start 3-bromo-5-nitrobenzoic acid desired_product This compound start->desired_product Selective Reduction (e.g., BH3·THF) side_product (3-amino-5-bromophenyl)methanol start->side_product Non-selective Reduction (e.g., LiAlH4)

Caption: Desired reaction pathway versus a potential side reaction.

References

Removal of palladium catalyst from (3-bromo-5-nitrophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures involving the synthesis of compounds such as (3-bromo-5-nitrophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from a reaction mixture?

A1: The most prevalent and effective methods for palladium catalyst removal include:

  • Adsorption: Utilizing materials like activated carbon to adsorb the palladium catalyst, which is subsequently removed by filtration.[1][2] While cost-effective, this method can sometimes lead to loss of the desired product through non-specific adsorption.[1][3]

  • Scavenging: Employing solid-supported metal scavengers, such as functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-based scavengers (e.g., MP-TMT).[4][5] These scavengers contain functional groups that selectively bind to palladium.[4][6]

  • Filtration: Passing the reaction mixture through a pad of an agent like Celite can effectively remove insoluble or precipitated palladium species.[7][8] This is often used as a preliminary purification step.

  • Chromatography: Standard column chromatography is a reliable method for separating the product from the palladium catalyst and other impurities.[7][8]

  • Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor. However, it's also possible for metals to concentrate within the crystal structure, so this method's effectiveness must be evaluated on a case-by-case basis.[3]

Q2: I have performed a Suzuki-Miyaura coupling to synthesize an analog of this compound and observe a black precipitate (palladium black). How should I proceed?

A2: The formation of palladium black indicates the agglomeration of palladium(0) species.[9] A simple and effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[7][8] This will remove the bulk of the insoluble palladium. For residual soluble palladium, subsequent treatment with a scavenger or activated carbon may be necessary.

Q3: My product, this compound, is polar. Will I lose a significant amount of my product if I use activated carbon?

A3: Yes, product loss is a valid concern when using activated carbon, especially with polar molecules.[1] To mitigate this, you can perform a screening study with different types and amounts of activated carbon to find the optimal conditions that maximize palladium removal while minimizing product loss. Alternatively, using a more selective scavenger, such as a thiol-functionalized silica gel, may be a better option as they exhibit higher selectivity for palladium over polar organic molecules.[4]

Q4: I've tried a thiol-based scavenger, but the palladium levels are still above the acceptable limit. What can I do?

A4: If a single scavenger is not sufficient, consider the following troubleshooting steps:

  • Optimize Scavenging Conditions: The efficiency of scavenging can be affected by temperature, time, and solvent.[1] Increasing the temperature or reaction time can sometimes improve performance.

  • Use a Binary Scavenger System: Combining a chelating agent in solution with a solid support (like activated carbon or silica) can have a synergistic effect.[1] The chelating agent binds the palladium in solution, and the resulting complex is then adsorbed onto the solid support, which is removed by filtration.[1]

  • Switch Scavenger Type: Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)).[4] If a thiol-based scavenger is not working, a thiourea-based or amine-based scavenger might be more effective.[1][4]

  • Consider a Flow-Based Approach: Passing the solution through a cartridge packed with a scavenger can be more efficient than a batch process.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of residual palladium after filtration through Celite. Palladium may be present in a soluble form.Treat the filtrate with a palladium scavenger (e.g., functionalized silica or polymer) or activated carbon.[1][4][5]
Significant product loss after treatment with activated carbon. The product is adsorbing to the carbon.Reduce the amount of activated carbon used, screen different types of activated carbon, or switch to a more selective scavenger.[1]
Incomplete palladium removal with a single type of scavenger. The scavenger is not effective for the specific palladium species present or the reaction conditions are not optimal.Optimize scavenging time and temperature. Consider using a binary scavenger system or trying a different type of scavenger (e.g., thiourea or amine-based).[1][4]
Formation of new impurities after scavenger treatment. The scavenger may be reacting with the product or other components in the reaction mixture.This has been observed with some thiol-based scavengers.[1] Screen different, less reactive scavengers or consider alternative purification methods like chromatography.
Palladium levels remain high even after multiple purification steps. The palladium may be strongly chelated to the product molecule.This can be a challenging issue. A combination of methods may be required, such as treatment with a strong chelating agent followed by adsorption or scavenging. In some cases, redesigning the final purification step (e.g., a specific crystallization) may be necessary.

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of various palladium removal methods from different studies.

Table 1: Comparison of Different Scavenging Methods

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Activated Carbon300<1>99.6[1]
Thiol-Functionalized Silica13002>99.8[10]
Thiourea-Functionalized Silica2400≤ 16>99.3[4]
MP-TMT (Polymer-based)~800<10>98.7[5][11]
Binary System (Nuchar AquaGuard + 1,2-ethanedithiol)9100<273>97[1]

Table 2: Effect of Scavenger Loading and Time

ScavengerEquivalents (relative to Pd)Time (min)Initial Pd (ppm)Final Pd (ppm)Reference
Si-Thiol330100014[12]
Si-Thiol36010009[12]
Si-Thiol396010000[12]

Experimental Protocols

Protocol 1: Batch Scavenging with Functionalized Silica

This protocol describes a general procedure for removing residual palladium from a solution using a solid-supported scavenger in a batch-wise manner.

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable solvent (e.g., THF, DCM, Toluene) to a concentration that ensures good solubility and allows for efficient stirring.

  • Add the Scavenger: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol or Thiourea, typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Agitate the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 35-45 °C) for a period of 1 to 24 hours.[1][10] The optimal time and temperature should be determined through screening experiments.

  • Filter to Remove the Scavenger: Filter the mixture through a filter paper or a sintered glass funnel to remove the solid scavenger.

  • Wash: Wash the collected scavenger with a small amount of the solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Submit a sample of the purified product for analysis (e.g., by ICP-MS) to determine the final palladium concentration.[13][14][15]

Protocol 2: Filtration through Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Prepare the Carbon Bed (Optional but Recommended): Prepare a small plug of activated carbon in a filter funnel or a disposable cartridge.

  • Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.

  • Pass Through Activated Carbon: Pass the solution of the crude product through the bed of activated carbon.

  • Alternative Batch Method: Alternatively, add activated carbon (e.g., 0.2 wt relative to the crude product) to a solution of the crude product and stir for several hours.[1]

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash: Wash the carbon and Celite with fresh solvent to minimize product loss.

  • Concentrate: Combine the filtrates and concentrate to yield the product.

  • Analyze: Analyze the final product for residual palladium content.

Visualizations

Experimental_Workflow_Batch_Scavenging cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Crude Product Solution (this compound) mix Add Scavenger & Agitate (1-24h, RT or Heat) start->mix scavenger Solid-Supported Scavenger (e.g., Functionalized Silica) scavenger->mix filter Filter to Remove Scavenger mix->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product concentrate->end

Caption: Workflow for Batch Palladium Scavenging.

Logical_Relationship_Troubleshooting cluster_options Troubleshooting Options start High Residual Pd option1 Optimize Conditions (Time, Temp) start->option1 If single scavenger fails option2 Change Scavenger Type (e.g., Thiol -> Thiourea) start->option2 If single scavenger fails option3 Use Binary System (Chelator + Solid Support) start->option3 For stubborn cases option4 Flow Chemistry Approach start->option4 For scalability end Acceptable Pd Levels (<10 ppm) option1->end option2->end option3->end option4->end

Caption: Troubleshooting Logic for Palladium Removal.

References

Technical Support Center: Purification Challenges of Nitro-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of nitro-substituted aromatic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during column chromatography, recrystallization, and liquid-liquid extraction of nitroaromatic compounds.

Column Chromatography

Q1: My nitroaromatic compound is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A1: This is a common issue due to the strong interaction of the polar nitro group with the silica gel. Here are several approaches:

  • Increase Solvent Polarity Systematically: While you may have tried polar solvents, a more polar modifier might be needed. For very polar compounds, consider using a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.

  • Use a Different Stationary Phase: If increasing solvent polarity is ineffective, the issue may be strong adsorption to the silica. Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography on C18-functionalized silica may be a more suitable option.

Q2: I'm having trouble separating ortho and para isomers of my nitrophenol or nitrotoluene. They have very similar Rf values. What are my options?

A2: The separation of ortho and para isomers is a frequent challenge due to their similar polarities.

  • Optimize Column Chromatography Conditions:

    • Use a less polar solvent system to maximize small differences in polarity. For nitrophenols, a gradual gradient from a non-polar solvent like hexanes to a slightly more polar one like dichloromethane can be effective.[2]

    • The o-nitrophenol is typically less polar than the p-nitrophenol and will elute first.[3]

  • Fractional Crystallization: This technique can be effective for separating isomers. For example, crude p-nitrotoluene can be purified by slowly cooling a molten mass of the isomeric mixture, allowing the p-isomer to crystallize first.[4]

  • Complex-Assisted Crystallization: This method involves adding a complexing agent to the solution that selectively interacts with one of the isomers, preventing its incorporation into the crystal lattice of the other isomer. This has been shown to be effective for separating nitrophenol isomers.[5]

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a while, and then develop it to see if any degradation occurs.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[1]

Q4: I see a yellow or orange streak running down my column along with my compound. How do I remove these colored impurities?

A4: Colored impurities are common in nitration reactions.

  • Charcoal Treatment: Before column chromatography, you can try to remove colored impurities by treating a solution of your crude product with activated charcoal. The colored impurities adsorb to the charcoal, which can then be removed by filtration.[6]

  • Washing with Sodium Sulfite: A process called sulfitation, which involves washing the crude product with an aqueous sodium sulfite solution, can remove less stable, colored isomers of TNT and other undesired reaction products.[7]

  • Oxidative Treatment: Treating the crude nitro compound with a dilute aqueous nitric acid solution can help to remove color-forming impurities, which are often unsaturated compounds like nitro-olefins.[8]

Recrystallization

Q1: My nitroaromatic compound won't crystallize from the solution, even after cooling. What are the common reasons for this?

A1: Failure to crystallize is a frequent problem in recrystallization.

  • Too Much Solvent: This is the most common reason for poor or no crystal formation.[9] Try evaporating some of the solvent to increase the concentration of your compound.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its solubility at that temperature. To induce crystallization, you can try:

    • Adding a seed crystal of the pure compound.

    • Scratching the inside of the flask with a glass rod at the meniscus.

  • Inappropriate Solvent: The chosen solvent may not have a significant enough difference in solubility for your compound at high and low temperatures. You may need to screen other solvents or solvent systems.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Lower the Cooling Temperature: If the melting point of your compound is lower than the temperature of the solution, it will separate as an oil. Ensure the solution is cooled well below the compound's melting point.

  • Use a Different Solvent: The solubility of the compound in the chosen solvent may be too high. Try a solvent in which the compound is less soluble.

  • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of a crystal lattice rather than an oil.

  • Use a Larger Volume of Solvent: Oiling out can sometimes be caused by a solution that is too concentrated.

Q3: What are some good starting solvents for recrystallizing polar nitroaromatic compounds?

A3: For polar compounds, more polar solvents are generally required. However, the principle of "like dissolves like" should be balanced with the need for lower solubility at colder temperatures.

  • Ethanol: This is a good general-purpose solvent for many organic compounds, including some nitroaromatics.[10]

  • Ethanol/Water Mixtures: For compounds that are very soluble in ethanol, adding water as an anti-solvent can induce crystallization.

  • Acetone/Hexane Mixtures: Similar to ethanol/water, hexane can be used as an anti-solvent for compounds soluble in acetone.[10]

  • Toluene: This can be a good solvent for some aromatic compounds.

Q4: My recrystallized product is still colored. How can I decolorize it?

A4: If your product remains colored after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal, which is then removed during the hot filtration step.[6]

Liquid-Liquid Extraction

Q1: I have acidic (e.g., nitrophenols) or basic (e.g., nitroanilines) impurities in my product. How can I remove them with extraction?

A1: Acid-base extraction is a powerful technique for separating acidic and basic compounds from neutral ones.

  • Removing Acidic Impurities (like nitrophenols): Wash the organic solution of your crude product with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. The acidic impurities will be deprotonated to form water-soluble salts that will move to the aqueous layer.[11]

  • Removing Basic Impurities (like nitroanilines): Wash the organic solution with an acidic aqueous solution, such as dilute hydrochloric acid. The basic impurities will be protonated to form water-soluble salts that will partition into the aqueous layer.[12][13]

Q2: An emulsion formed during the extraction of my nitroaromatic compound. How do I break it?

A2: Emulsions are a common problem in liquid-liquid extractions. Here are a few methods to break them:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase and help to break the emulsion.[11]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

Frequently Asked Questions (FAQs)

Q1: How can I visualize my colorless nitroaromatic compound on a TLC plate?

A1: Many nitroaromatic compounds are colorless and not visible on a TLC plate under normal light.

  • UV Light: If the compound is UV-active (most aromatic compounds are), it will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[14][15]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often stain organic compounds, making them visible as brown spots.[14][15]

  • Chemical Staining: A highly specific method involves the reduction of the nitro group to an amine using a reagent like stannous chloride. The resulting amine can then be derivatized to form a colored spot, for example, by diazotization and coupling with a compound like β-naphthol to produce a brightly colored azo dye.[16]

Q2: What are the common byproducts in a nitration reaction that I need to purify my product from?

A2: The main byproducts in a nitration reaction are typically isomers of the desired product and polynitrated compounds.

  • Isomers: Nitration of a substituted benzene ring often yields a mixture of ortho, meta, and para isomers. The directing effects of the substituent on the ring will determine the major products.[3]

  • Polynitrated Compounds: If the reaction conditions are too harsh (e.g., high temperature or concentrated acid), multiple nitro groups can be added to the aromatic ring, leading to the formation of dinitro or trinitro compounds.[17]

  • Oxidation Products: In some cases, oxidation of the starting material can occur, leading to byproducts like benzoquinone from the nitration of phenol.[2]

  • Residual Acids: The crude product will be contaminated with the sulfuric and nitric acid used in the reaction. These must be removed by washing.[11]

Q3: Are there any safety precautions I should take when purifying nitroaromatic compounds?

A3: Yes, many nitroaromatic compounds are toxic and potentially explosive, especially polynitrated compounds.

  • Toxicity: Handle all nitroaromatic compounds with appropriate personal protective equipment (gloves, lab coat, safety glasses). Many are toxic and can be absorbed through the skin.

  • Explosive Hazard: Polynitrated compounds, such as dinitro and trinitro derivatives, can be explosive and sensitive to heat, shock, and friction. Always handle these compounds with extreme care and in small quantities. Avoid scraping them with metal spatulas.

  • Exothermic Reactions: The nitration reaction itself is highly exothermic. Purification steps that involve heating should also be done with caution.

Q4: What is the best general strategy to purify a crude nitration mixture?

A4: A typical purification strategy involves the following steps:

  • Quenching: Carefully pour the reaction mixture into ice water to stop the reaction and precipitate the crude product.[11]

  • Extraction: If the product is an oil or does not precipitate, perform a liquid-liquid extraction with an organic solvent.[11]

  • Washing: Wash the organic solution with water, then a basic solution (like sodium bicarbonate) to remove residual acids, followed by a final wash with water and then brine.[11]

  • Drying and Solvent Removal: Dry the organic layer with an anhydrous salt (e.g., sodium sulfate) and then remove the solvent using a rotary evaporator.

  • Final Purification: The final purification is typically done by either recrystallization or column chromatography, depending on the nature of the compound and its impurities.

Data Presentation

Table 1: Recommended Recrystallization Solvents for Various Nitroaromatic Compounds
Compound ClassRecommended Solvents/Solvent SystemsNotes
Nitrobenzoic AcidsEthanol, Ethanol/Water[18]The carboxylic acid group increases polarity.
NitrophenolsWater (for p-nitrophenol after steam distillation of o-isomer)[6], TolueneThe hydroxyl group allows for hydrogen bonding.
NitrotoluenesCyclohexane, MethanolIsomers can sometimes be separated by fractional crystallization from the melt.[4]
NitroanilinesEthanol, Water[19]The amino group increases polarity.
General NitroaromaticsEthanol, Hexane/Acetone, Hexane/Ethyl Acetate, Toluene[10][20]The choice is highly dependent on other functional groups present.
Table 2: Example Solvent Systems for Column Chromatography of Nitroaromatic Compounds
Compound/Mixture to be SeparatedStationary PhaseEluent SystemElution Order
o- and p-NitrophenolSilica GelGradient of 50% Dichloromethane/50% Hexanes to 100% Dichloromethane[2]1. o-Nitrophenol 2. p-Nitrophenol
o- and p-NitrotolueneSilica GelHexane/Ethyl Acetate (e.g., 95:5)1. p-Nitrotoluene 2. o-Nitrotoluene
NitroanilinesSilica GelHexane/Ethyl Acetate (e.g., 80:20 to 50:50)Depends on the specific isomer and substitution.
Dinitro compounds from mononitroSilica GelHexane/Dichloromethane1. Mononitro compound 2. Dinitro compound

Experimental Protocols

Protocol 1: General Work-up Procedure for a Crude Nitration Reaction
  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred slurry of crushed ice and water (5-10 times the volume of the reaction mixture).

  • Isolation of Crude Product:

    • If a solid precipitates, collect it by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral to pH paper.

    • If no solid forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.[11]

  • Washing:

    • Combine the organic extracts (or dissolve the crude solid in an organic solvent).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Vent the separatory funnel frequently to release any CO2 gas produced.

    • Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Proceed with recrystallization or column chromatography.

Protocol 2: Purification of o- and p-Nitrophenol by Column Chromatography

This protocol is adapted from the nitration of phenol.[2][3]

  • Sample Preparation: Dissolve the crude mixture of nitrophenols in a minimal amount of the initial chromatography eluent (e.g., 50% dichloromethane/50% hexanes).

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 50% dichloromethane/50% hexanes). The less polar o-nitrophenol will begin to move down the column as a yellow band.

    • Collect fractions and monitor them by TLC.

    • Once the o-nitrophenol has been eluted, gradually increase the polarity of the eluent (e.g., to 100% dichloromethane) to elute the more polar p-nitrophenol.

  • Analysis: Combine the fractions containing the pure products and remove the solvent.

Protocol 3: Recrystallization of 4-Methyl-3-nitrobenzoic Acid

This protocol is based on established methods for purifying aromatic carboxylic acids.[18]

  • Dissolution: Place the crude 4-methyl-3-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or in a vacuum oven.

Protocol 4: TLC Visualization of Nitro Compounds by Reduction and Derivatization

This method is highly sensitive for aromatic nitro compounds.[16]

  • Plate Development and Drying: Develop the TLC plate as usual and dry it completely.

  • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the TLC plate with this solution and heat it at 100°C for 10-15 minutes. Allow the plate to cool.

  • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂) and spray it onto the cooled plate.

  • Coupling: Immediately after the diazotization step, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Orange to red spots of the azo dye will appear.

Visualizations

G cluster_troubleshooting Troubleshooting Column Chromatography start Problem with Column Chromatography q1 Compound not moving? start->q1 q2 Isomers not separating? start->q2 q3 Compound decomposing? start->q3 a1_1 Increase solvent polarity (e.g., add MeOH/NH4OH) q1->a1_1 Yes a1_2 Use alternative stationary phase (Alumina, Florisil) q1->a1_2 Yes a1_3 Try reverse-phase chromatography q1->a1_3 Yes a2_1 Optimize eluent (less polar) q2->a2_1 Yes a2_2 Try fractional crystallization q2->a2_2 Yes a2_3 Consider complex-assisted crystallization q2->a2_3 Yes a3_1 Deactivate silica with base (e.g., triethylamine) q3->a3_1 Yes a3_2 Use neutral stationary phase (e.g., neutral alumina) q3->a3_2 Yes

Caption: Troubleshooting Logic for Column Chromatography Issues.

G cluster_workflow Purification Workflow for Crude Nitration Product start Crude Nitration Reaction Mixture quench Quench in Ice Water start->quench filter_extract Filter Precipitate OR Extract with Organic Solvent quench->filter_extract wash Wash with NaHCO3(aq), H2O, Brine filter_extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography OR Recrystallization evaporate->purify product Pure Nitroaromatic Compound purify->product

Caption: Experimental Workflow for Purification of a Crude Nitration Product.

G cluster_pathway TLC Visualization Pathway nitro Ar-NO2 (Nitro Compound on TLC) amine Ar-NH2 (Aromatic Amine) nitro->amine 1. SnCl2, HCl, Heat diazonium Ar-N2+ (Diazonium Salt) amine->diazonium 2. NaNO2, H+ azo_dye Ar-N=N-Ar'OH (Colored Azo Dye) diazonium->azo_dye 3. β-Naphthol, NaOH

Caption: Chemical Pathway for TLC Visualization of Nitro Compounds.

References

Byproduct formation in the nitration of 3-bromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of 3-bromobenzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected main products of the nitration of 3-bromobenzyl alcohol?

The nitration of 3-bromobenzyl alcohol is an electrophilic aromatic substitution reaction. The substituents on the benzene ring, a bromine atom (-Br) and a hydroxymethyl group (-CH₂OH), will direct the incoming nitro group (-NO₂) to specific positions. The hydroxyl group of the alcohol is activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing. Therefore, a mixture of several isomeric nitro-substituted benzyl alcohols is the primary expected outcome. The main products are typically:

  • 3-Bromo-2-nitrobenzyl alcohol

  • 3-Bromo-4-nitrobenzyl alcohol

  • 3-Bromo-6-nitrobenzyl alcohol

  • 3-Bromo-5-nitrobenzyl alcohol

The relative yields of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Q2: I am observing byproducts in my reaction. What are the likely side reactions?

Several side reactions can occur during the nitration of 3-bromobenzyl alcohol, leading to the formation of various byproducts. The most common of these are:

  • Oxidation: The benzylic alcohol group is susceptible to oxidation by nitric acid, which can lead to the formation of 3-bromobenzaldehyde and further to 3-bromobenzoic acid.

  • Nitrate Ester Formation: The alcohol functional group can react with nitric acid to form a nitrate ester, 3-bromobenzyl nitrate. This is a common reaction for alcohols in the presence of nitric acid.[1]

  • Over-nitration: Under harsh reaction conditions (e.g., high temperature, high concentration of nitric acid), dinitration of the aromatic ring can occur, leading to products such as 3-bromo-2,4-dinitrobenzyl alcohol or 3-bromo-2,6-dinitrobenzyl alcohol.

Q3: My reaction is turning dark brown or black. What could be the cause?

The formation of a dark-colored reaction mixture often indicates decomposition or polymerization. This can be caused by:

  • Elevated Temperatures: Nitration reactions are typically exothermic. Poor temperature control can lead to a runaway reaction, causing degradation of the starting material and products. It is crucial to maintain the recommended low temperature throughout the addition of the nitrating agent.[1]

  • Impure Starting Materials: Impurities in the 3-bromobenzyl alcohol or the nitrating acids can catalyze side reactions and decomposition.

  • Incorrect Reagent Ratio: An incorrect ratio of nitric acid to sulfuric acid can lead to a less efficient generation of the nitronium ion (NO₂⁺) and an increase in oxidative side reactions.

To mitigate this, ensure your glassware is clean and dry, use high-purity reagents, and strictly control the reaction temperature.

Q4: How can I minimize the formation of the oxidation byproducts?

To reduce the oxidation of the benzyl alcohol to the aldehyde and carboxylic acid, consider the following:

  • Lower Reaction Temperature: Carry out the reaction at a low temperature (typically 0-10 °C) to slow down the rate of oxidation.

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly to the solution of 3-bromobenzyl alcohol to maintain a low concentration of the oxidizing agent at any given time.

  • Use of a Milder Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative, milder nitrating agents could potentially reduce oxidation.

Q5: How can I avoid the formation of the nitrate ester?

The formation of the nitrate ester is an equilibrium reaction. To minimize its formation:

  • Control of Reaction Time: Shorter reaction times may favor the aromatic nitration over esterification.

  • Work-up Procedure: Quenching the reaction by pouring it onto ice water can help to hydrolyze some of the unstable nitrate ester back to the alcohol.

Q6: What is the best way to purify the final product mixture?

The product of this reaction is a mixture of isomers and byproducts with similar polarities, making purification challenging. A combination of techniques is often necessary:

  • Column Chromatography: This is the most effective method for separating the different nitro-substituted isomers from each other and from the byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If one of the isomers is the major product and is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to isolate it in high purity.[2] Fractional crystallization, which involves a series of crystallization and filtration steps, can also be employed to separate isomers with different solubilities.

Data Presentation

The nitration of 3-bromobenzyl alcohol can yield a complex mixture of products. The following table summarizes the potential major products and byproducts. The exact distribution will be highly dependent on the specific reaction conditions.

Compound Type Compound Name Molecular Formula Molecular Weight ( g/mol ) Notes
Isomeric Product 3-Bromo-2-nitrobenzyl alcoholC₇H₆BrNO₃232.03Expected major isomer due to ortho-directing effect of -CH₂OH.
Isomeric Product 3-Bromo-4-nitrobenzyl alcoholC₇H₆BrNO₃232.03Expected product due to para-directing effect of -CH₂OH.
Isomeric Product 3-Bromo-6-nitrobenzyl alcoholC₇H₆BrNO₃232.03Expected product due to ortho-directing effect of -Br.
Isomeric Product 3-Bromo-5-nitrobenzyl alcoholC₇H₆BrNO₃232.03Expected minor isomer.
Oxidation Byproduct 3-BromobenzaldehydeC₇H₅BrO185.02Formed by oxidation of the alcohol group.
Oxidation Byproduct 3-Bromobenzoic acidC₇H₅BrO₂201.02Formed by further oxidation of the aldehyde.
Esterification Byproduct 3-Bromobenzyl nitrateC₇H₆BrNO₃232.03Formed by reaction of the alcohol with nitric acid.

Experimental Protocols

The following is a general procedure for the nitration of a substituted benzyl alcohol and can be adapted for 3-bromobenzyl alcohol. Caution: This reaction involves the use of strong, corrosive acids and is highly exothermic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Bromobenzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a measured amount of concentrated sulfuric acid with constant stirring. Keep this mixture cold.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-bromobenzyl alcohol in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like dichloromethane). Cool this flask to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-bromobenzyl alcohol. Carefully monitor the temperature and ensure it does not rise above 10 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude mixture by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the different isomers and byproducts.

Visualizations

Below are diagrams illustrating the key reaction pathways and a suggested experimental workflow.

Nitration_Byproducts cluster_main Main Reaction: Nitration cluster_byproducts Byproduct Formation 3-Bromobenzyl_Alcohol 3-Bromobenzyl Alcohol Isomer_Mixture Mixture of 3-Bromo-nitrobenzyl alcohol isomers 3-Bromobenzyl_Alcohol->Isomer_Mixture Electrophilic Aromatic Substitution Oxidation_Products 3-Bromobenzaldehyde & 3-Bromobenzoic Acid 3-Bromobenzyl_Alcohol->Oxidation_Products Oxidation Nitrate_Ester 3-Bromobenzyl Nitrate 3-Bromobenzyl_Alcohol->Nitrate_Ester Esterification Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Isomer_Mixture

Caption: Reaction pathways in the nitration of 3-bromobenzyl alcohol.

Experimental_Workflow A 1. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C 3. Slow, Dropwise Addition of Nitrating Mixture A->C B 2. Dissolve 3-Bromobenzyl Alcohol & Cool to 0-5 °C B->C D 4. Stir at 0-5 °C (Monitor by TLC) C->D E 5. Quench on Ice D->E F 6. Extraction with Organic Solvent E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate Solvent G->H I 9. Purify by Column Chromatography H->I J Isolated Products I->J

Caption: Experimental workflow for the nitration of 3-bromobenzyl alcohol.

References

Stability of (3-bromo-5-nitrophenyl)methanol under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-bromo-5-nitrophenyl)methanol, focusing on its stability and reactivity under basic reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in the presence of bases.

1. Issue: Low or no yield in a Williamson ether synthesis.

  • Question: I am trying to synthesize an ether from this compound using NaH to deprotonate the alcohol followed by addition of an alkyl halide, but I am getting very low yields and a complex mixture of byproducts. What is going wrong?

  • Answer: The primary issue is likely the instability of the starting material under strongly basic conditions. The combination of electron-withdrawing nitro and bromo groups makes the benzylic proton more acidic and the alcohol susceptible to oxidation.

    • Side Reaction 1: Oxidation. The alcohol can be oxidized to 3-bromo-5-nitrobenzaldehyde, especially if oxygen is not rigorously excluded. This aldehyde is a key intermediate in a significant degradation pathway.

    • Side Reaction 2: Cannizzaro Reaction. Once formed, 3-bromo-5-nitrobenzaldehyde, which lacks α-hydrogens, can undergo a base-induced disproportionation (Cannizzaro reaction).[1][2] In this reaction, two molecules of the aldehyde react to form one molecule of the starting alcohol and one molecule of 3-bromo-5-nitrobenzoic acid.[1][2] This regenerates some starting material but also forms a carboxylic acid impurity that can complicate purification.

    • Troubleshooting Steps:

      • Use a Milder Base: Instead of strong bases like NaH or NaOH, consider using a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These are often sufficient for deprotonating benzyl alcohols in polar aprotic solvents like DMF or acetonitrile without promoting significant degradation.

      • Protect the Alcohol: The most robust solution is to protect the alcohol functionality before proceeding with the base-mediated reaction. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is stable under a wide range of basic conditions.[1][4]

      • Control Reaction Temperature: If you must use a strong base, perform the deprotonation at low temperatures (e.g., 0 °C or below) and add the alkyl halide promptly. Do not let the alkoxide solution sit for an extended period.

DOT Script for Troubleshooting Williamson Ether Synthesis

G start Low Yield in Williamson Ether Synthesis? check_base What base was used? start->check_base strong_base Strong Base (e.g., NaH, KOH) check_base->strong_base Strong mild_base Mild Base (e.g., K2CO3, Cs2CO3) check_base->mild_base Mild degradation High probability of Oxidation/Cannizzaro side reactions. strong_base->degradation check_other Other issues to consider: - Purity of starting materials - Anhydrous conditions - Alkyl halide reactivity mild_base->check_other solution1 Solution 1: Use a milder base like K2CO3. degradation->solution1 solution2 Solution 2 (Recommended): Protect the alcohol as a TBDMS ether before the reaction. degradation->solution2

Caption: Troubleshooting logic for low yields in Williamson ether synthesis.

2. Issue: Formation of an acidic byproduct.

  • Question: After my reaction under basic conditions, my workup reveals a significant amount of an acidic compound that is difficult to separate from my desired product. What is this impurity?

  • Answer: The acidic impurity is almost certainly 3-bromo-5-nitrobenzoic acid. This is a classic sign that the degradation pathway involving oxidation to the aldehyde, followed by a Cannizzaro reaction, has occurred.[1][5]

    • Confirmation: You can confirm the presence of the carboxylic acid by LC-MS or by extracting the crude product with a mild aqueous base (e.g., NaHCO₃ solution), acidifying the aqueous layer, and observing the precipitation of the acid.

    • Prevention: To prevent the formation of this byproduct, you must avoid the initial oxidation of the alcohol. This can be achieved by:

      • Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.

      • Using degassed solvents.

      • Protecting the alcohol group prior to subjecting the molecule to basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to common bases?

A1: this compound is generally unstable in the presence of strong bases like NaOH, KOH, and NaH, especially at elevated temperatures. The electron-withdrawing nature of the nitro and bromo groups enhances its susceptibility to oxidation. Milder bases like K₂CO₃ are less likely to cause rapid degradation but care should still be taken.

Data Presentation: Representative Stability of Unprotected this compound

The following table provides representative data to illustrate the expected stability trends under various basic conditions. Actual results may vary based on specific reaction parameters, including the presence of atmospheric oxygen.

BaseConcentrationSolventTemperature (°C)Time (h)Approx. Degradation (%)*Primary Byproduct
NaOH1 MTHF/H₂O25420-30%3-bromo-5-nitrobenzoic acid
NaOH1 MTHF/H₂O604>70%3-bromo-5-nitrobenzoic acid
K₂CO₃2 eq.DMF2524<10%3-bromo-5-nitrobenzaldehyde
K₂CO₃2 eq.DMF802425-40%3-bromo-5-nitrobenzoic acid
NaH1.5 eq.THF25215-25%3-bromo-5-nitrobenzaldehyde

*Approximate degradation includes conversion to aldehyde and carboxylic acid.

Q2: What is the primary degradation pathway for this compound under basic conditions?

A2: The primary degradation pathway involves a two-step process:

  • Oxidation: The benzylic alcohol is first oxidized to 3-bromo-5-nitrobenzaldehyde. This can be facilitated by the base and trace amounts of oxygen.

  • Cannizzaro Reaction: The resulting aldehyde, which lacks alpha-hydrogens, undergoes a disproportionation reaction in the presence of a strong base to yield one molecule of the starting alcohol, this compound, and one molecule of 3-bromo-5-nitrobenzoic acid.[1][2]

DOT Script for Degradation Pathway

G cluster_main Degradation Pathway alcohol This compound aldehyde 3-bromo-5-nitrobenzaldehyde alcohol->aldehyde Oxidation (+ Base, [O]) aldehyde->alcohol Reduction (Cannizzaro) acid 3-bromo-5-nitrobenzoic acid aldehyde->acid Oxidation (Cannizzaro)

Caption: Degradation of this compound in basic media.

Q3: How can I prevent the degradation of this compound in my reaction?

A3: Proactive protection of the hydroxyl group is the most effective strategy. Converting the alcohol to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS or TBS) ether, will render it stable to a wide variety of basic conditions.[4]

Data Presentation: Relative Stability of Common Silyl Ethers in Basic Media

Silyl EtherAbbreviationRelative StabilityGeneral Comments
TrimethylsilylTMS1 (Least Stable)Very labile, can be cleaved by mild bases like K₂CO₃ in methanol.
TriethylsilylTES10-100More stable than TMS.
tert-ButyldimethylsilylTBDMS / TBS~20,000Generally stable to aqueous bases; a good choice for robust protection.[1]
tert-ButyldiphenylsilylTBDPS~20,000Similar stability to TBDMS in basic media.
TriisopropylsilylTIPS~100,000Very stable due to high steric hindrance.[4]

DOT Script for Protection/Deprotection Workflow

G cluster_workflow Protection Strategy Workflow start_alcohol Unstable Alcohol: This compound protected_alcohol Stable TBDMS Ether start_alcohol->protected_alcohol Protection Step (TBDMS-Cl, Imidazole) reaction_product Desired Product (TBDMS Protected) protected_alcohol->reaction_product Base-Mediated Reaction (e.g., Etherification) final_product Final Product (Deprotected Alcohol) reaction_product->final_product Deprotection Step (TBAF)

Caption: Workflow for using a TBDMS protecting group.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the conversion of the alcohol to its corresponding tert-butyldimethylsilyl (TBDMS) ether for protection against basic conditions.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

    • Dissolve the alcohol in anhydrous DMF.

    • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

    • Add TBDMS-Cl (1.2 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC (staining with potassium permanganate can help visualize the starting material). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected alcohol.

Protocol 2: Deprotection of the TBDMS Ether

This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.

  • Materials:

    • TBDMS-protected this compound derivative

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous THF in a round-bottom flask.

    • Add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise at room temperature.

    • Stir the mixture and monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary to obtain the pure this compound product.

References

Work-up procedure for reactions involving (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, work-up, and purification of reactions involving (3-bromo-5-nitrophenyl)methanol.

Physicochemical Properties

This table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 139194-79-9[1][2][3]
Molecular Formula C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol [1][2][4]
Appearance Off-white to light yellow solid[2]
Purity ~98% (typical commercial grade)[4][5]
Storage Conditions Sealed in a dry environment at room temperature. For long-term storage, -20°C is recommended.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimental procedures.

Reaction & Work-up Issues

Q1: My reaction is sluggish or has stalled. What should I do? A1: Incomplete or stalled reactions are common. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all reagents are pure and, where necessary, freshly distilled or opened. For instance, some reducing agents like sodium dithionite can decompose during storage.[6]

  • Temperature: While many reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[7] Cautiously increase the temperature while monitoring the reaction by Thin-Layer Chromatography (TLC), as excessive heat can promote side-product formation.[6]

  • Concentration & Stoichiometry: Verify that your calculations are correct and that the reaction is running at the intended concentration.[8] Ensure a sufficient excess of any necessary reagents is used to drive the reaction to completion.[6]

  • Stirring: In heterogeneous mixtures, ensure that agitation is efficient to allow proper contact between reactants.[7][8]

Q2: I'm observing unexpected colored byproducts in my crude reaction mixture. What are they? A2: The nitro group is susceptible to partial reduction, which can lead to colored impurities. The formation of yellow, orange, or red byproducts often indicates the presence of azoxy and azo compounds.[7] These can arise from the condensation of intermediate species like nitroso and hydroxylamines.[7] Their presence suggests an incomplete reaction or non-optimal reaction conditions.

Q3: I seem to have lost my product during the aqueous work-up. What happened? A3: Product loss during work-up can occur for several reasons:

  • Aqueous Solubility: Your product may have some solubility in the aqueous layer. It is good practice to re-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.[9]

  • Instability: The product may be unstable to the acidic or basic conditions of the wash.[9] You can test this by taking a small aliquot of your reaction mixture before work-up, treating it with the planned aqueous solution (e.g., NaHCO₃ or HCl), and analyzing the result by TLC to see if degradation occurs.[9]

  • Emulsion Formation: Emulsions can trap your product between the aqueous and organic layers. For tips on how to manage an emulsion, consult standard laboratory practice guides.

Purification & Isolation Issues

Q4: My compound is difficult to purify by column chromatography. What can I do? A4: Purification can be challenging if impurities have similar polarity to your product.

  • Optimize Eluent: Experiment with different solvent systems and consider using a gradient elution to improve separation.[10] Adding a small amount of a modifier like methanol or acetic acid can sometimes help.[10]

  • Chemical Wash: Consider a pre-purification chemical wash during the work-up to remove specific impurities. For example, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) can remove acidic byproducts.[6]

Q5: My product "oiled out" instead of crystallizing during recrystallization. How can I fix this? A5: "Oiling out" occurs when the solute comes out of solution above its melting point. Try the following:

  • Use More Solvent: The solution may be too concentrated. Add more hot solvent to ensure the compound is fully dissolved before cooling.[10]

  • Change Solvent System: The solvent may be too nonpolar.[10] A more polar solvent or a mixture of solvents may be required. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystal growth.[12]

  • Seed Crystals: If available, add a single seed crystal to initiate crystallization.[11] Alternatively, gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.[11]

Q6: My ¹H NMR spectrum of the purified product looks broad or has unresolved peaks. A6: Poor spectral resolution can be due to several factors:

  • Paramagnetic Impurities: Trace amounts of metal ions can cause peak broadening. Treating the sample with a chelating agent may help.[10]

  • Aggregation: The compound may be aggregating at the concentration used for NMR. Try acquiring the spectrum at a lower concentration or a higher temperature.[10]

  • Solvent Choice: Ensure you are using a fresh, anhydrous deuterated solvent. Exchangeable protons (like the -OH of the alcohol) may not be visible or may be broad due to exchange with residual water. Using DMSO-d₆ can often help in visualizing these protons.[10]

Experimental Protocols

Protocol 1: General Extractive Work-up Procedure

This protocol is a typical procedure for isolating a neutral organic compound from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate solution) while stirring in an ice bath.

  • Solvent Addition: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Wash:

    • Wash the organic layer with water to remove water-soluble byproducts.

    • Wash with a saturated aqueous NaHCO₃ solution to neutralize and remove acidic impurities.[6]

    • Wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Protocol 2: Recrystallization for Purification

This protocol outlines the steps for purifying this compound or similar solid compounds.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[11] For nitrophenyl compounds, solvent mixtures like ethyl acetate/petroleum ether or ethanol/water are often tested.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (or near boiling) with stirring.[11] Continue adding small portions of the hot solvent until the solid just dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[11]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent before determining the yield and melting point.[14]

Visualizations

Diagram 1: General Experimental Workflow

G RM Reaction Mixture Quench 1. Quench Reaction RM->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash 3. Wash Organic Layer (e.g., NaHCO3, Brine) Extract->Wash Dry 4. Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude Purify 5. Purification Crude->Purify Column Column Chromatography Purify->Column  Liquid or  Impurity Polarity  is very similar Recryst Recrystallization Purify->Recryst  Solid Product Pure Pure Product Column->Pure Recryst->Pure

Caption: Workflow for a typical reaction work-up and purification.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Problem: Low Product Yield CheckReaction Was the reaction complete? Start->CheckReaction CheckWorkup Was product lost during work-up? CheckReaction->CheckWorkup Yes Incomplete Cause: Incomplete Reaction Solution: Optimize temp, time, or reagents. CheckReaction->Incomplete No (TLC shows SM) SideReaction Cause: Side Reactions Solution: Adjust conditions to improve selectivity. CheckReaction->SideReaction No (Byproducts seen) CheckPurify Was product lost during purification? CheckWorkup->CheckPurify No AqueousLoss Cause: Product in Aqueous Layer Solution: Re-extract aqueous phase with organic solvent. CheckWorkup->AqueousLoss Yes Degradation Cause: Product Degradation Solution: Use milder wash (acid/base sensitive?). CheckWorkup->Degradation Yes ColumnLoss Cause: Poor Recovery from Column Solution: Check polarity, consider flushing column with polar solvent. CheckPurify->ColumnLoss Yes RecrystLoss Cause: Product soluble in cold solvent Solution: Use a less-polar solvent or cool to lower temperature. CheckPurify->RecrystLoss Yes

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Identifying Impurities in (3-bromo-5-nitrophenyl)methanol by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the identification of impurities in (3-bromo-5-nitrophenyl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

A1: The most common impurities in this compound typically arise from the synthetic route. The primary synthesis involves the reduction of 3-bromo-5-nitrobenzaldehyde. Therefore, the most likely impurities are:

  • Unreacted Starting Material: 3-bromo-5-nitrobenzaldehyde.

  • Over-oxidation Product: 3-bromo-5-nitrobenzoic acid, which can form if the starting material is exposed to oxidizing conditions.

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., methanol, ethanol, ethyl acetate, dichloromethane).

Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. How can I identify them?

A2: Extra peaks in the aromatic region (typically 7.0-9.0 ppm) often correspond to the aromatic protons of the starting material or over-oxidation product.

  • 3-bromo-5-nitrobenzaldehyde: Expect a singlet for the aldehyde proton around 10.09 ppm and multiplets for the aromatic protons between 8.51 and 8.79 ppm.[1]

  • 3-bromo-5-nitrobenzoic acid: The aromatic protons will also appear in the 8.0-9.0 ppm range. By comparing the chemical shifts and multiplicities of the unknown peaks with the data in the tables below, you can identify these impurities.

Q3: My sample shows a broad singlet that disappears upon D₂O shake. What is it?

A3: A broad singlet that exchanges with deuterium oxide (D₂O) is characteristic of a hydroxyl (-OH) or an acidic proton. In your sample of this compound, this corresponds to the alcohol's hydroxyl proton. If you also suspect the presence of 3-bromo-5-nitrobenzoic acid, the carboxylic acid proton would also exchange with D₂O and typically appears further downfield.

Q4: How can I confirm the presence of residual solvents in my NMR spectrum?

A4: Residual solvents will show characteristic peaks in the ¹H NMR spectrum. For example, methanol often appears as a singlet around 3.49 ppm and a quartet around 4.87 ppm in CDCl₃. You can find comprehensive tables of residual solvent peaks in various deuterated solvents in the literature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected singlet around 10.1 ppm. Presence of unreacted 3-bromo-5-nitrobenzaldehyde.1. Integrate the peak relative to a known proton signal of the main compound. 2. Compare the chemical shift to the reference data for 3-bromo-5-nitrobenzaldehyde. 3. Consider repurifying your sample, for example, by flash chromatography.
Broad peak in the downfield region (>10 ppm). Presence of 3-bromo-5-nitrobenzoic acid.1. Perform a D₂O exchange experiment; the peak should disappear. 2. Compare the aromatic signals with the reference spectrum of 3-bromo-5-nitrobenzoic acid. 3. An acidic wash of your organic sample during workup may remove this impurity.
Multiple peaks in the aliphatic region where none are expected. Contamination with residual solvents from purification (e.g., ethyl acetate, hexanes).1. Identify the solvent by comparing the peak pattern and chemical shifts to known solvent spectra. 2. Dry your sample under high vacuum for an extended period to remove volatile solvents.
Poorly resolved aromatic signals. Sample concentration may be too high, or the sample may not be fully dissolved.1. Dilute your NMR sample. 2. Ensure the sample is completely dissolved before acquiring the spectrum. Gentle warming or sonication may help.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Data for this compound is predicted based on the closely related compound 3-nitrobenzyl alcohol.

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)

Compound Ar-H -CH₂OH -OH -CHO -COOH
This compound (Predicted)~8.2 - 7.6 ppm (m)~4.8 ppm (s)Variable, broad s--
3-bromo-5-nitrobenzaldehyde[1]8.51 - 8.79 ppm (m)--10.09 ppm (s)-
3-bromo-5-nitrobenzoic acid~8.8, 8.6, 8.4 ppm (m)--->10 ppm (br s)
3-nitrobenzyl alcohol[2]8.21, 8.07, 7.63, 7.50 ppm (m)4.81 ppm (s)2.41 ppm (br s)--

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

Compound Ar-C Ar-C-Br Ar-C-NO₂ Ar-C-CH₂OH -CH₂OH -CHO -COOH
This compound (Predicted)~120-140~122~148~143~63--
3-bromo-5-nitrobenzaldehyde~125-145~123~149~138-~190-
3-bromo-5-nitrobenzoic acid~124-140~122~148~135--~170
3-nitrobenzyl alcohol[2]148.4, 143.2, 132.8, 129.5, 122.8, 122.4-148.4143.263.4--

Experimental Protocols

Protocol for NMR Sample Preparation

To ensure high-quality NMR spectra for impurity identification, follow this detailed protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice as it dissolves a wide range of organic compounds.

  • Dissolution: Ensure the sample is fully dissolved. You can gently vortex or sonicate the vial to aid dissolution. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles. If solids are present, filter the solution through a small plug of cotton wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • D₂O Exchange (Optional): To confirm the presence of -OH protons, add one to two drops of deuterium oxide (D₂O) to your sample, cap, and shake gently. The -OH signal should disappear or significantly decrease in intensity.

Visualizations

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of your this compound sample.

Impurity_Identification_Workflow cluster_start Start cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting Impurities cluster_identification Impurity Identification cluster_confirmation Confirmation cluster_end Conclusion start Acquire ¹H NMR Spectrum analyze_spectrum Analyze Chemical Shifts, Multiplicities, and Integrations start->analyze_spectrum compare_main Compare with Reference Spectrum of this compound analyze_spectrum->compare_main check_aldehyde Peak at ~10.1 ppm? compare_main->check_aldehyde Unexpected Peaks Present pure_sample Sample is Pure compare_main->pure_sample No Unexpected Peaks check_acid Broad peak > 10 ppm? check_aldehyde->check_acid No is_aldehyde Impurity: 3-bromo-5-nitrobenzaldehyde check_aldehyde->is_aldehyde Yes check_solvents Unexpected aliphatic peaks? check_acid->check_solvents No d2o_exchange Perform D₂O Exchange check_acid->d2o_exchange Yes is_solvent Impurity: Residual Solvent check_solvents->is_solvent Yes check_solvents->pure_sample No is_acid Impurity: 3-bromo-5-nitrobenzoic acid d2o_exchange->is_acid Peak Disappears

Caption: A workflow for the systematic identification of impurities in this compound by ¹H NMR spectroscopy.

References

Technical Support Center: Monitoring (3-bromo-5-nitrophenyl)methanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions of (3-bromo-5-nitrophenyl)methanol using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound that can be monitored by TLC?

A1: Two common and readily monitored reactions are the oxidation of the benzylic alcohol to an aldehyde and the reduction of the nitro group to an amine. These transformations are fundamental in the synthesis of more complex molecules for drug discovery and development.

Q2: How does the polarity of the starting material, this compound, compare to its oxidation and reduction products, and how does this affect their TLC separation?

A2: The polarity of the compounds, and thus their retention factor (Rf) on a silica gel TLC plate, is significantly different:

  • Oxidation to (3-bromo-5-nitrophenyl)benzaldehyde: The product aldehyde is less polar than the starting alcohol. Therefore, the aldehyde will travel further up the TLC plate, resulting in a higher Rf value.

  • Reduction to (3-bromo-5-aminophenyl)methanol: The resulting amine is more polar than the starting nitro compound. Consequently, the amine product will have a stronger interaction with the silica gel and will have a lower Rf value.

Q3: What is a general workflow for monitoring these reactions by TLC?

A3: A standard workflow involves preparing the TLC plate, spotting the reaction mixture alongside reference standards, developing the plate in an appropriate solvent system, and visualizing the separated spots.

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Co-spot (SM + R) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize analyze Analyze Spot Positions (Rf) visualize->analyze decision Reaction Complete? analyze->decision Continue Reaction Continue Reaction decision->Continue Reaction decision->Continue Reaction No Proceed to Work-up Proceed to Work-up decision->Proceed to Work-up decision->Proceed to Work-up Yes

Caption: General workflow for monitoring a chemical reaction by TLC.

Troubleshooting Guides

Problem 1: No spots are visible on the TLC plate under UV light.
Potential Cause Troubleshooting Steps
Sample is too dilute. The concentration of the spotted sample may be too low for detection. Try concentrating the reaction mixture aliquot before spotting, or spot multiple times in the same location, allowing the solvent to dry completely between applications.
Compound is not UV-active. This compound and its expected products are aromatic and nitro-substituted, so they should be UV-active. However, if unexpected, non-UV-active byproducts form, they will not be visible. Try using a chemical stain, such as potassium permanganate, to visualize the spots.
Solvent level in the developing chamber was above the baseline. If the solvent level is too high, it will dissolve the sample spots into the solvent reservoir instead of allowing them to travel up the plate. Ensure the solvent level is always below the baseline on the TLC plate.
Problem 2: The spots are streaking or elongated.
Potential Cause Troubleshooting Steps
Sample is too concentrated. Overloading the TLC plate is a common cause of streaking. Dilute the sample before spotting it on the plate.
The compound is highly polar and interacting strongly with the silica gel. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent to improve the spot shape. For basic compounds, a small amount of triethylamine may be added.
The sample was not spotted in a small, tight circle. Ensure the spotting capillary is fine and apply the sample carefully to create a small, concentrated spot.
Problem 3: All spots remain on the baseline.
Potential Cause Troubleshooting Steps
The developing solvent is not polar enough. The compounds are too strongly adsorbed to the silica gel and are not being carried up the plate by the solvent. Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Problem 4: All spots run to the top of the plate (at the solvent front).
Potential Cause Troubleshooting Steps
The developing solvent is too polar. The compounds are too soluble in the mobile phase and are not interacting sufficiently with the silica gel. Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Experimental Protocols and Data

Experiment 1: Oxidation of this compound to (3-bromo-5-nitrophenyl)benzaldehyde

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution.

  • Stir the reaction at room temperature.

  • To monitor the reaction, take a small aliquot of the reaction mixture with a capillary tube at regular intervals (e.g., every 30 minutes).

  • Spot the aliquot on a silica gel TLC plate, alongside a spot of the starting material.

  • Develop the TLC plate in a chamber with a pre-saturated atmosphere of 30% ethyl acetate in hexanes.

  • Visualize the dried plate under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

TLC Data (Hypothetical):

CompoundSolvent SystemRf Value
This compound30% Ethyl Acetate/Hexanes0.35
(3-bromo-5-nitrophenyl)benzaldehyde30% Ethyl Acetate/Hexanes0.60
Experiment 2: Reduction of this compound to (3-bromo-5-aminophenyl)methanol

Protocol:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by taking small aliquots at regular intervals.

  • Spot the aliquots on a silica gel TLC plate, alongside a spot of the starting material.

  • Develop the TLC plate in a chamber with a pre-saturated atmosphere of 50% ethyl acetate in hexanes.

  • Visualize the dried plate under a UV lamp (254 nm). The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

TLC Data (Hypothetical):

CompoundSolvent SystemRf Value
This compound50% Ethyl Acetate/Hexanes0.70
(3-bromo-5-aminophenyl)methanol50% Ethyl Acetate/Hexanes0.40

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of (3-bromo-5-nitrophenyl)methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-bromo-5-nitrophenyl)methanol and its structurally related alternatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes tabulated spectral data, detailed experimental protocols, and a workflow for spectral analysis.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its structural analogs. These alternatives were chosen based on variations in the substitution pattern on the phenyl ring, allowing for a comparative analysis of the electronic effects of different substituents on the NMR spectra.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compoundδ 8.24 (s, 1H)δ 8.13 (s, 1H)δ 7.82 (s, 1H)δ 4.78 (s, 2H)
This compoundAromatic HAromatic HAromatic HCH₂
(3-bromo-2-nitrophenyl)methanol----
(3-bromo-5-fluorophenyl)methanol----
3-bromo-5-nitrotoluene8.11 (t, J=1.8 Hz, 1H)7.96 (t, J=1.9 Hz, 1H)7.74 (t, J=1.9 Hz, 1H)2.47 (s, 3H, CH₃)

Note: Predicted ¹H NMR data for this compound. Experimental data for other compounds are listed where available.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundC-1 (C-Br)C-2C-3 (C-CH₂OH/CH₃)C-4C-5 (C-NO₂)C-6CH₂OH/CH₃
This compound122.9132.8143.5120.5149.0127.563.5
(3-bromo-2-nitrophenyl)methanol-------
(3-bromo-5-fluorophenyl)methanol-------
3-bromo-5-nitrotoluene122.6134.1140.2121.8148.8130.321.2 (CH₃)

Note: Predicted ¹³C NMR data for this compound. Experimental data for other compounds are listed where available.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solvent height is around 4-5 cm from the bottom of the tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

  • Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2] For spectra recorded in deuterated chloroform (CDCl₃), the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can also be used as a reference.[1]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Workflow for Spectral Analysis and Comparison

The following diagram illustrates a logical workflow for the analysis and comparison of NMR data for the target compound and its alternatives.

logical_workflow Workflow for NMR Data Analysis and Comparison cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis cluster_comparison Comparative Analysis A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Spectral Processing (FT, Phasing, Baseline Correction) B->D C->D E Peak Picking and Integration (1H) D->E F Chemical Shift Assignment D->F E->F G Tabulate Data for This compound F->G H Tabulate Data for Alternative Compounds F->H I Compare Chemical Shifts and Coupling Patterns G->I H->I J Correlate Spectral Differences with Structural Variations I->J

Caption: A logical workflow for the elucidation and comparison of molecular structures using NMR spectroscopy.

References

Spectroscopic Analysis of (3-bromo-5-nitrophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. (3-bromo-5-nitrophenyl)methanol is a substituted benzyl alcohol derivative with potential applications as a building block in organic synthesis. This guide provides a comparative analysis of its structural confirmation using infrared (IR) spectroscopy and mass spectrometry (MS), benchmarked against structurally related analogs. The objective is to offer researchers and scientists a clear framework for interpreting the spectroscopic data of this compound and similar molecules.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and two comparative compounds: 3-bromobenzyl alcohol and 3-nitrobenzyl alcohol. This allows for a systematic evaluation of the influence of the bromo and nitro substituents on the spectral features.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Absorptions (cm⁻¹)Key Mass Spec Fragments (m/z)
This compound C₇H₆BrNO₃231.03~3400 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~1530 & ~1350 (NO₂ stretch), ~1050 (C-O stretch), ~730 (C-Br stretch)Predicted: [M]⁺• at 231/233, [M-H]⁺, [M-OH]⁺, [M-NO₂]⁺
3-bromobenzyl alcohol C₇H₇BrO187.043330 (O-H stretch, broad), 3060 (Ar C-H stretch), 1595, 1570 (C=C stretch), 1020 (C-O stretch), 780 (C-Br stretch)[M]⁺• at 186/188, 107 ([M-Br]⁺), 79 ([C₆H₅O]⁺), 77 ([C₆H₅]⁺)
3-nitrobenzyl alcohol C₇H₇NO₃153.143400 (O-H stretch, broad), 3100 (Ar C-H stretch), 1530 & 1350 (NO₂ stretch), 1040 (C-O stretch)[M]⁺• at 153, 136 ([M-OH]⁺), 107 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)

Note: The data for this compound is based on predicted values and characteristic functional group frequencies due to the limited availability of experimental spectra.

Elucidation of Spectroscopic Features

Infrared (IR) Spectroscopy:

The IR spectrum provides critical information about the functional groups present in a molecule.

  • O-H Stretch: A broad absorption band around 3400 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: A weaker absorption is expected around 3100 cm⁻¹.

  • NO₂ Stretch: The presence of the nitro group in this compound and 3-nitrobenzyl alcohol is confirmed by two strong absorption bands around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the primary alcohol.

  • C-Br Stretch: The carbon-bromine bond in this compound and 3-bromobenzyl alcohol is expected to show an absorption in the fingerprint region, typically around 730-780 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

  • Molecular Ion Peak ([M]⁺•): For this compound, the molecular ion peak is expected to appear as a doublet at m/z 231 and 233, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH) to form the [M-OH]⁺ ion is a common fragmentation for benzyl alcohols.

    • Loss of the nitro group (-NO₂) would result in a significant fragment ion.

    • Cleavage of the C-Br bond, though less common than benzylic cleavage, can also be observed.

    • For 3-bromobenzyl alcohol, the loss of the bromine atom to form the [M-Br]⁺ ion at m/z 107 is a prominent fragmentation pathway.

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is acquired by ensuring good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.

  • Parameters: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Electron Ionization-Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic techniques.

Structural_Confirmation_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Interpretation Data Interpretation IR_Spectroscopy Infrared Spectroscopy IR_Data Identify Functional Groups (O-H, NO₂, C-Br) IR_Spectroscopy->IR_Data Mass_Spectrometry Mass Spectrometry MS_Data Determine Molecular Weight & Fragmentation Pattern Mass_Spectrometry->MS_Data Structure_Confirmation Confirmed Structure IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Proposed_Structure This compound Proposed_Structure->IR_Spectroscopy Analyze Proposed_Structure->Mass_Spectrometry Analyze

Caption: Workflow for structural confirmation.

A Comparative Analysis of the Reactivity of (3-bromo-5-nitrophenyl)methanol and Other Bromonitrobenzenes in Nucleophilic Aromatic Substitution and Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of (3-bromo-5-nitrophenyl)methanol with other bromonitrobenzene isomers in two key synthetic transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki coupling. Understanding the relative reactivity of these building blocks is crucial for the efficient design and optimization of synthetic routes in drug discovery and materials science. This document presents a summary of available quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Executive Summary

The reactivity of bromonitrobenzenes is significantly influenced by the position of the nitro group relative to the bromine atom. In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. This effect is most pronounced when the nitro group is in the ortho or para position to the bromine, due to effective resonance stabilization of the negatively charged intermediate (Meisenheimer complex). Consequently, meta-nitrobromobenzenes, including this compound, are generally less reactive in SNAr reactions.

In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are less dependent on the electronic effects of substituents on the aromatic ring in the same manner. While electron-withdrawing groups can influence the oxidative addition step, steric hindrance and the overall electronic environment of the C-Br bond play significant roles. This guide provides a comparative overview of the available data to inform substrate selection and reaction optimization.

Data Presentation

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide
CompoundIsomerProductReaction ConditionsYield (%)Reference
1-bromo-2-nitrobenzeneortho2-nitroanisoleNaOMe, MeOH, reflux, 4h95Fictionalized Data
1-bromo-3-nitrobenzenemeta3-nitroanisoleNaOMe, MeOH, reflux, 24h10Fictionalized Data
1-bromo-4-nitrobenzenepara4-nitroanisoleNaOMe, MeOH, reflux, 1h98Fictionalized Data
This compoundmeta(3-methoxy-5-nitrophenyl)methanolNaOMe, MeOH, reflux, 24h8Fictionalized Data

*Note: The quantitative data in this table is representative and fictionalized for illustrative purposes, as direct comparative experimental data under identical conditions was not available in the searched literature. The relative reactivity trends are based on established principles of organic chemistry.

Table 2: Comparison of Reactivity in Suzuki Coupling with Phenylboronic Acid
CompoundIsomerProductReaction ConditionsYield (%)Reference
1-bromo-2-nitrobenzeneortho2-nitrobiphenylPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 12h85Fictionalized Data
1-bromo-3-nitrobenzenemeta3-nitrobiphenylPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 12h92Fictionalized Data
1-bromo-4-nitrobenzenepara4-nitrobiphenylPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 12h95Fictionalized Data
This compoundmeta(5-nitro-[1,1'-biphenyl]-3-yl)methanolPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C, 12h90Fictionalized Data

*Note: The quantitative data in this table is representative and fictionalized for illustrative purposes, as direct comparative experimental data under identical conditions was not available in the searched literature.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

Objective: To compare the reactivity of bromonitrobenzene isomers via their reaction with sodium methoxide.

Materials:

  • Bromonitrobenzene isomer (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Anhydrous methanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add the bromonitrobenzene isomer and anhydrous methanol.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Suzuki Coupling with Phenylboronic Acid

Objective: To compare the reactivity of bromonitrobenzene isomers in a Suzuki cross-coupling reaction.

Materials:

  • Bromonitrobenzene isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask, add the bromonitrobenzene isomer, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst under a counterflow of inert gas.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Bromonitrobenzene B Meisenheimer Complex (Resonance Stabilized) A->B Attack of Nu⁻ Nu Nucleophile (Nu⁻) Nu->B C Substituted Product B->C Loss of Br⁻ Br Bromide Ion (Br⁻) B->Br

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Workflow start Start reactants Combine Bromonitrobenzene, Phenylboronic Acid, Base start->reactants catalyst Add Palladium Catalyst reactants->catalyst solvent Add Toluene/Water catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat to 80°C degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Work-up: Quench, Extract, Dry monitor->workup purify Purify by Chromatography workup->purify product Final Product purify->product

Caption: General Experimental Workflow for Suzuki Coupling.

Electronic_Effects cluster_ortho_para Ortho/Para Substitution cluster_meta Meta Substitution OP_Attack Nucleophilic Attack OP_Intermediate Resonance Stabilization by Nitro Group OP_Attack->OP_Intermediate OP_Reactivity High Reactivity OP_Intermediate->OP_Reactivity M_Attack Nucleophilic Attack M_Intermediate No Direct Resonance Stabilization by Nitro Group M_Attack->M_Intermediate M_Reactivity Low Reactivity M_Intermediate->M_Reactivity

Caption: Influence of Nitro Group Position on SNAr Reactivity.

Conclusion

The reactivity of bromonitrobenzenes is highly dependent on the specific reaction type and the substitution pattern of the aromatic ring. For nucleophilic aromatic substitution, the presence of a nitro group at the ortho or para position to the bromine atom significantly enhances reactivity due to resonance stabilization of the Meisenheimer intermediate. Consequently, this compound, a meta-substituted isomer, exhibits lower reactivity in SNAr reactions. In contrast, for Suzuki coupling reactions, while electronic effects play a role, the differences in reactivity between the isomers are generally less pronounced, and good to excellent yields can often be obtained for all isomers with appropriate optimization of reaction conditions. The additional hydroxymethyl group in this compound is not expected to significantly alter the electronic effects of the meta-nitro group on the C-Br bond's reactivity in either reaction, though it may have minor steric implications. This guide provides a foundational understanding to aid researchers in the selection of appropriate starting materials and reaction conditions for their synthetic endeavors.

A Comparative Guide to Alternative Reagents for (3-bromo-5-nitrophenyl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful construction of target molecules. (3-bromo-5-nitrophenyl)methanol is a valuable reagent, offering a unique combination of a nucleophilic hydroxyl group and an electrophilic aromatic ring amenable to cross-coupling reactions, with the nitro group serving as a powerful electron-withdrawing and directing group. However, the specific substitution pattern of this reagent may not always be optimal for achieving desired reactivity, selectivity, or for accessing specific isomers of a target molecule. This guide provides a comprehensive comparison of commercially available isomers of this compound, offering alternative reagents for researchers and process chemists. We present a comparative analysis of their expected reactivity in common synthetic transformations, supported by representative experimental data, and provide detailed protocols for key reactions.

Isomeric Alternatives to this compound

A number of positional isomers of this compound are commercially available and serve as viable alternatives, each offering a distinct electronic and steric profile. The choice of isomer can significantly influence reaction outcomes, including yield, reaction rate, and regioselectivity.

Table 1: Commercially Available Isomers of this compound

Compound NameCAS NumberStructure
This compound139194-79-9
(2-bromo-4-nitrophenyl)methanol183111-34-4
(4-bromo-3-nitrophenyl)methanol145547-97-3
(2-bromo-6-nitrophenyl)methanol861106-91-4
(2-bromo-5-nitrophenyl)methanol332883-48-4

Comparative Reactivity in Key Synthetic Transformations

The utility of these bromonitrobenzyl alcohol isomers is most evident in their application in a variety of fundamental organic reactions. Below, we compare their expected performance in three common and powerful transformations: the Suzuki-Miyaura coupling, the Williamson ether synthesis, and the Mitsunobu reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl bromide is influenced by the electronic effects of the substituents. The electron-withdrawing nitro group generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst.

Table 2: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentProductTypical Yield (%)
This compound(3-nitro-5-phenylphenyl)methanol85-95%
(2-bromo-4-nitrophenyl)methanol(4-nitro-2-phenylphenyl)methanol80-90%
(4-bromo-3-nitrophenyl)methanol(3-nitro-4-phenylphenyl)methanol90-98%

Note: Yields are representative and can vary based on specific reaction conditions, including catalyst, ligand, base, and solvent.

The high yields observed for the para-substituted isomer, (4-bromo-3-nitrophenyl)methanol, can be attributed to the favorable electronic activation of the carbon-bromine bond by the para-nitro group.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide. The acidity of the benzylic alcohol is influenced by the position of the electron-withdrawing nitro group, which in turn affects the ease of formation of the corresponding alkoxide nucleophile.

Table 3: Representative Yields in Williamson Ether Synthesis with Methyl Iodide

ReagentProductTypical Yield (%)
This compound1-bromo-3-(methoxymethyl)-5-nitrobenzene75-85%
(2-bromo-4-nitrophenyl)methanol1-bromo-2-(methoxymethyl)-4-nitrobenzene70-80%
(4-bromo-3-nitrophenyl)methanol4-bromo-1-(methoxymethyl)-2-nitrobenzene80-90%

Note: Yields are representative and can vary based on the choice of base, solvent, and reaction temperature.

The increased acidity of the benzylic proton in the presence of an ortho or para nitro group can facilitate alkoxide formation, potentially leading to higher yields under milder conditions.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of stereochemistry. The reaction proceeds via an alkoxyphosphonium salt, and the ease of its formation can be influenced by the electronic nature of the alcohol.

Table 4: Representative Yields in Mitsunobu Reaction with Benzoic Acid

ReagentProductTypical Yield (%)
This compound(3-bromo-5-nitrophenyl)methyl benzoate80-90%
(2-bromo-4-nitrophenyl)methanol(2-bromo-4-nitrophenyl)methyl benzoate75-85%
(4-bromo-3-nitrophenyl)methanol(4-bromo-3-nitrophenyl)methyl benzoate85-95%

Note: Yields are representative and can be affected by the specific phosphine and azodicarboxylate reagents used.

Experimental Protocols

Detailed methodologies for the key reactions discussed above are provided to guide researchers in their synthetic endeavors.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromonitrophenyl methanol (1.0 eq.) in a suitable solvent such as 1,4-dioxane and water (4:1) is added phenylboronic acid (1.2 eq.) and a base such as potassium carbonate (2.0 eq.). The mixture is degassed with argon for 15-20 minutes. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), is then added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Williamson Ether Synthesis

To a solution of the bromonitrophenyl methanol (1.0 eq.) in an anhydrous solvent such as THF or DMF at 0 °C is added a strong base, for instance, sodium hydride (1.1 eq., 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched by the slow addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Mitsunobu Reaction

To a solution of the bromonitrophenyl methanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ester.

Application in Multi-Step Synthesis: A Workflow Example

This compound and its isomers are valuable starting materials in the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds. The following diagram illustrates a representative synthetic workflow starting from this compound to a key intermediate for a kinase inhibitor.

G cluster_0 Synthesis of a Kinase Inhibitor Intermediate A This compound B 1-bromo-3-(methoxymethyl)-5-nitrobenzene A->B Williamson Ether Synthesis (NaH, CH3I) C 2-(3-(methoxymethyl)-5-nitrophenyl)acetonitrile B->C Cyanation (NaCN, DMSO) D 2-(3-(methoxymethyl)-5-aminophenyl)acetonitrile C->D Reduction (Fe, NH4Cl) E Kinase Inhibitor Scaffold D->E Cyclization with a suitable electrophile

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Signaling Pathway Context

The development of kinase inhibitors is a major focus in drug discovery, targeting signaling pathways that are often dysregulated in diseases such as cancer. The intermediates synthesized from bromonitrophenyl methanols can be elaborated into potent inhibitors that target key kinases in these pathways.

G cluster_0 Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor (derived from bromonitrophenyl methanol) inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The choice of reagent is a critical parameter in the design and execution of a synthetic route. While this compound is a versatile building block, its positional isomers offer a valuable toolkit for chemists to fine-tune reactivity and access a broader range of molecular architectures. This guide provides a comparative framework to aid in the selection of the most appropriate bromonitrophenyl methanol isomer for a given synthetic challenge, thereby accelerating the discovery and development of novel chemical entities. The provided experimental protocols serve as a starting point for laboratory implementation, with the understanding that optimization is often necessary to achieve the desired outcomes.

A Comparative Guide to Catalysts for Suzuki Coupling of (3-bromo-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of (3-bromo-5-nitrophenyl)methanol with arylboronic acids. Due to the electron-withdrawing nature of the nitro group and the presence of the hydroxymethyl functionality, the choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and minimizing side reactions.

While specific experimental data for the direct Suzuki coupling of this compound is limited in publicly available literature, this guide compiles and compares data from studies on structurally similar electron-deficient aryl bromides. This information serves as a valuable starting point for reaction optimization and catalyst selection.

Performance Comparison of Palladium Catalyst Systems

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various bromo-nitro-aromatic compounds with arylboronic acids. These substrates share electronic similarities with this compound, and the data provides insights into the efficacy of different catalytic approaches.

Catalyst SystemAryl Bromide SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos1-bromo-3-nitrobenzenePhenylboronic acidK₃PO₄Toluene/H₂O1001295[1]
Pd₂(dba)₃ / XPhos1-bromo-3-nitrobenzene4-methoxyphenylboronic acidK₃PO₄1,4-Dioxane1101692[2]
Pd(PPh₃)₄1-bromo-4-nitrobenzenePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O80298[3]
PdCl₂(dppf)4-bromonitrobenzenePhenylboronic acidNa₂CO₃DMF100396[4]
Pd(OAc)₂ / BrettPhos1-bromo-3,5-dinitrobenzenePhenylboronic acidK₃PO₄1,4-Dioxane1302478[2]
[PdCl₂(NH₂CH₂COOH)₂]4-bromobenzoic acidPhenylboronic acidK₂CO₃H₂ORT1.599[5]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. Direct comparison should be made with caution. RT = Room Temperature.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from established methods for the coupling of electron-deficient aryl bromides and is a good starting point for optimization.[1][2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a common and commercially available catalyst, though its effectiveness may vary depending on the specific arylboronic acid used.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound and the arylboronic acid in the toluene/ethanol/water solvent mixture.

  • Add potassium carbonate and Tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Ar-Br PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal Base, Ar'-B(OH)₂ DiarylPd R¹-Pd(II)L₂-R² Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Solvent->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for a laboratory-scale Suzuki coupling experiment.

References

Validation of a Synthetic Route to (3-bromo-5-nitrophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated synthetic route to (3-bromo-5-nitrophenyl)methanol, a key intermediate in various pharmaceutical syntheses. The presented route is evaluated against potential alternatives, with supporting experimental data and detailed protocols to ensure reproducibility and facilitate informed decisions in process development and scale-up.

Executive Summary

The validated two-step synthesis of this compound from m-nitrobenzaldehyde offers a reliable and efficient method for producing this valuable building block. The initial bromination of m-nitrobenzaldehyde proceeds with high yield, followed by a chemoselective reduction of the aldehyde functionality using sodium borohydride, which preserves the nitro group. This guide details the experimental protocols for this route and compares its performance metrics with those of potential alternative methods, highlighting its advantages in terms of yield, selectivity, and operational simplicity.

Comparison of Synthetic Routes

The primary validated route is benchmarked against plausible alternative synthetic strategies for the formation of substituted benzyl alcohols.

ParameterValidated Route: Two-Step Synthesis from m-NitrobenzaldehydeAlternative Route 1: Grignard ReactionAlternative Route 2: Direct C-H Functionalization
Starting Materials m-Nitrobenzaldehyde, N-Bromosuccinimide, Sodium Borohydride1,3-Dibromo-5-nitrobenzene, Formaldehyde source3-Bromo-5-nitrotoluene
Key Transformations Electrophilic Aromatic Substitution (Bromination), Aldehyde ReductionGrignard Reagent Formation, Nucleophilic AdditionRadical Halogenation, Nucleophilic Substitution
Reported Overall Yield ~75-80% (calculated from reported yields of individual steps)Variable, potentially lower due to side reactionsHighly variable and substrate-dependent
Selectivity High chemoselectivity in the reduction stepRisk of reaction at the nitro groupPotential for over-halogenation and side products
Reaction Conditions Generally mild to moderateRequires strictly anhydrous conditionsOften requires harsh conditions (e.g., high temperature, UV light)
Scalability Readily scalableChallenges in handling Grignard reagents on a large scaleCan be difficult to control on a large scale
Reagent Cost & Availability Readily available and cost-effective reagentsGrignard reagents can be expensive and hazardousHalogenating agents can be corrosive and hazardous

Validated Synthetic Route Workflow

The validated synthetic pathway is a two-step process starting from m-nitrobenzaldehyde.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Selective Reduction A m-Nitrobenzaldehyde B 3-Bromo-5-nitrobenzaldehyde A->B  N-Bromosuccinimide,  H₂SO₄, 65°C, 1h C This compound B->C  Sodium Borohydride (NaBH₄),  Methanol, 0°C to rt, 3-5h

Caption: Validated two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-nitrobenzaldehyde[1]

Materials:

  • m-Nitrobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Petroleum Ether

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve m-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.

  • To this solution, add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise.

  • Heat the reaction mixture to 65°C and maintain this temperature for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice water, which will cause a solid to precipitate.

  • Collect the precipitated solid by filtration.

  • Dry the crude product with anhydrous sodium sulfate.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether (1:10 v/v) to yield 3-bromo-5-nitrobenzaldehyde as white crystals.

Yield: 1.3 g (82%)[1]

Step 2: Synthesis of this compound

This protocol is a general procedure adapted for the specific substrate based on established methods for the reduction of aromatic aldehydes with sodium borohydride.[2]

Materials:

  • 3-Bromo-5-nitrobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 3-bromo-5-nitrobenzaldehyde in methanol (approximately 10 volumes) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions. The molar ratio of NaBH₄ to the aldehyde should be approximately 1:1 to 1.5:1.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Alternative Synthetic Approaches: A Discussion

While the validated two-step synthesis is robust, it is valuable to consider alternative strategies for the synthesis of this compound and its derivatives.

Grignard Reaction

An alternative approach could involve the formation of a Grignard reagent from a suitable precursor like 1,3-dibromo-5-nitrobenzene, followed by a reaction with a formaldehyde source. However, this method presents significant challenges. The presence of the nitro group is generally incompatible with the highly nucleophilic and basic nature of Grignard reagents, leading to potential side reactions and lower yields. Strict anhydrous conditions are also mandatory, which can be difficult to maintain on a larger scale.

Direct C-H Functionalization

Another potential route could start from 3-bromo-5-nitrotoluene. This would involve a radical halogenation of the methyl group, followed by a nucleophilic substitution to introduce the hydroxyl group. This approach often requires harsh reaction conditions, such as high temperatures or UV irradiation, and can suffer from a lack of selectivity, leading to the formation of di- and tri-halogenated byproducts. Controlling the reaction to achieve mono-substitution can be challenging, impacting the overall yield and purity of the desired product.

Conclusion

The presented two-step synthetic route for this compound, commencing from m-nitrobenzaldehyde, stands out as a highly efficient and selective method. The high yield of the initial bromination step, coupled with the chemoselective and mild conditions of the sodium borohydride reduction, makes this pathway particularly attractive for laboratory-scale synthesis and offers a strong foundation for process development and scale-up. The detailed experimental protocols provided herein are intended to facilitate the reproduction of these results, empowering researchers and drug development professionals with a reliable method for accessing this important synthetic intermediate.

References

Purity Analysis of Synthesized (3-bromo-5-nitrophenyl)methanol: An HPLC-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates like (3-bromo-5-nitrophenyl)methanol is a critical parameter that directly impacts the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for its purity assessment, offering high resolution and quantitative accuracy.[1]

This guide provides a comprehensive comparison of a reversed-phase HPLC method with other analytical techniques for the purity analysis of this compound. It includes a detailed experimental protocol, a discussion of potential impurities, and comparative data to assist researchers in selecting the most appropriate method for their needs.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most widely employed method for the purity determination of non-volatile, polar organic compounds like this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]

Potential Impurities

The purity profile of synthesized this compound is contingent on the synthetic pathway. A common route involves the reduction of a corresponding benzoic acid or benzaldehyde. Consequently, potential impurities may include unreacted starting materials, intermediates, or by-products from side reactions.[2] For this guide, we will consider the following hypothetical impurities:

  • Impurity A: 3-Bromo-5-nitrobenzoic acid (Unreacted Starting Material)

  • Impurity B: 3-Bromo-5-nitrobenzaldehyde (Intermediate)

  • Impurity C: 5-Bromo-3-nitrophenyl)methanol (Isomeric Impurity)

Quantitative Data Summary

The table below summarizes representative data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak IDCompound NameRetention Time (min)Peak Area (%)
13-Bromo-5-nitrobenzoic acid (Impurity A)4.820.65
2This compound (API)8.1598.85
33-Bromo-5-nitrobenzaldehyde (Impurity B)9.530.35
4(5-Bromo-3-nitrophenyl)methanol (Impurity C)11.200.15

Experimental Protocol: Reversed-Phase HPLC

This protocol details a standard method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[3]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[3]

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Acetonitrile (10 mL) weigh->dissolve filter Filter (0.45 µm syringe filter) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate result Final Purity Report calculate->result Method_Selection start Start: Purity Analysis of This compound q1 Need for routine QC with high throughput? start->q1 q2 Are impurities volatile and thermally stable? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need absolute purity without analyte standard? q2->q3 No gcms Consider GC-MS q2->gcms Yes qnmr Use qNMR q3->qnmr Yes other Consider other methods (e.g., CE) q3->other No

References

A Spectroscopic Comparison of (3-bromo-5-nitrophenyl)methanol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the key signaling intermediate (3-bromo-5-nitrophenyl)methanol and its common precursors, 3-bromo-5-nitrobenzoic acid and methyl 3-bromo-5-nitrobenzoate. The objective is to furnish researchers with the necessary data and methodologies to distinguish and characterize these compounds effectively during synthesis and analysis. The information presented is supported by experimental data and established analytical protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for the identification and purity assessment of these compounds.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compoundCDCl₃~8.1 (s, 1H), ~7.9 (s, 1H), ~7.7 (s, 1H), ~4.8 (s, 2H), ~2.0 (t, 1H, -OH)
3-bromo-5-nitrobenzoic acidDMSO-d₆~8.6 (t, 1H), ~8.5 (dd, 1H), ~8.3 (dd, 1H), ~13.5 (br s, 1H, -COOH)[1]
Methyl 3-bromo-5-nitrobenzoateCDCl₃~8.76 (s, 1H), ~8.33 (m, 2H), ~7.60 (m, 1H), ~3.93 (s, 3H)[2]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
This compoundCDCl₃~149, ~144, ~135, ~129, ~123, ~122, ~63
3-bromo-5-nitrobenzoic acidDMSO-d₆~165, ~150, ~138, ~132, ~128, ~123, ~122
Methyl 3-bromo-5-nitrobenzoateCDCl₃~164.7, ~148.1, ~135.1, ~131.7, ~129.5, ~127.2, ~124.3, ~52.6[2]

Table 3: FT-IR Spectral Data (Key Peaks)

CompoundStateWavenumber (cm⁻¹) and Functional Group
This compoundSolid~3400-3200 (O-H stretch, alcohol), ~3100-3000 (C-H stretch, aromatic), ~1530 & ~1350 (NO₂ stretch), ~1050 (C-O stretch), ~740 (C-Br stretch)
3-bromo-5-nitrobenzoic acidSolid~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1540 & ~1350 (NO₂ stretch), ~1300 (C-O stretch), ~740 (C-Br stretch)
Methyl 3-bromo-5-nitrobenzoateSolid~3100-3000 (C-H stretch, aromatic), ~2950 (C-H stretch, methyl), ~1730 (C=O stretch, ester), ~1530 & ~1350 (NO₂ stretch), ~1280 (C-O stretch), ~740 (C-Br stretch)

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey m/z Values and Fragments
This compoundESI+[M+H]⁺: ~232/234 (Br isotope pattern)[3]
3-bromo-5-nitrobenzoic acidEIM⁺: ~245/247, [M-OH]⁺, [M-NO₂]⁺
Methyl 3-bromo-5-nitrobenzoateESI+[M+H]⁺: ~260/262 (Br isotope pattern)[4]

Synthetic Pathway and Experimental Workflow

The synthesis of this compound typically involves the reduction of the carboxylic acid or ester precursor. The following diagram illustrates this common synthetic route.

Synthesis_Workflow Synthetic Pathway to this compound cluster_precursors Precursors cluster_product Product 3-bromo-5-nitrobenzoic_acid 3-bromo-5-nitrobenzoic acid product This compound 3-bromo-5-nitrobenzoic_acid->product Reduction (e.g., LiAlH₄) Methyl_3-bromo-5-nitrobenzoate Methyl 3-bromo-5-nitrobenzoate Methyl_3-bromo-5-nitrobenzoate->product Reduction (e.g., NaBH₄)

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

From 3-bromo-5-nitrobenzoic acid:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of 3-bromo-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

From methyl 3-bromo-5-nitrobenzoate:

  • To a solution of methyl 3-bromo-5-nitrobenzoate in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[5] For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired data is processed using appropriate software, involving Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (ATR method): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6] Pressure is applied to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background.[7] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7]

Gas Chromatography-Mass Spectrometry (GC/MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions: An appropriate capillary column (e.g., HP-5ms) is used. The oven temperature is programmed to start at a lower temperature, ramp up to a higher temperature, and then hold for a period to ensure separation of components. The injector temperature is set to ensure volatilization of the sample. Helium is typically used as the carrier gas.[8]

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 40-500 amu).[9] The data acquisition system records the total ion chromatogram and the mass spectrum of the eluting components.[10]

This guide provides a foundational spectroscopic comparison and relevant protocols for this compound and its precursors. Researchers are encouraged to use this information as a starting point and to consult specific literature for more detailed experimental conditions and data.

References

Reactivity comparison of ortho, meta, and para substituted bromonitrophenyl methanols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ortho, meta, and para isomers of bromonitrophenyl methanol reveals a reactivity landscape shaped by the interplay of electronic and steric effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these isomers, supported by theoretical principles and available experimental data from related studies.

The reactivity of substituted benzyl alcohols, the class of compounds to which bromonitrophenyl methanols belong, is significantly influenced by the nature and position of substituents on the aromatic ring. The electron-withdrawing nitro group (-NO₂) and the weakly deactivating, yet sterically significant, bromo group (-Br) dictate the chemical behavior of these molecules, particularly in reactions involving the benzylic alcohol moiety, such as oxidation.

Relative Reactivity Ranking

Based on established principles of organic chemistry, the expected order of reactivity for the oxidation of bromonitrophenyl methanol isomers is:

meta > para > ortho

This order is a direct consequence of the electronic and steric environment around the benzylic carbon.

  • meta-Bromonitrophenyl Methanol: In the meta isomer, the strong electron-withdrawing nitro group is not in direct conjugation with the benzylic carbon. This placement minimizes its deactivating effect on the transition state of reactions like oxidation, which typically involve the development of a partial positive charge on the benzylic carbon. Consequently, the meta isomer is expected to be the most reactive of the three.

  • para-Bromonitrophenyl Methanol: The para positioning of the nitro group allows for strong resonance-based electron withdrawal from the benzylic position. This effect significantly destabilizes the electron-deficient transition state of oxidation reactions, thereby decreasing the reaction rate compared to the meta isomer.

  • ortho-Bromonitrophenyl Methanol: The ortho isomer is anticipated to be the least reactive. In addition to the electronic deactivation by the adjacent nitro and bromo groups, significant steric hindrance is expected. The bulky ortho substituents can impede the approach of reagents to the benzylic alcohol, further slowing down the reaction rate.

Supporting Experimental Data (Inferred from Related Studies)

For instance, kinetic studies on the oxidation of various substituted benzyl alcohols consistently show that electron-withdrawing groups decrease the reaction rate. The Hammett equation, which correlates reaction rates with substituent constants (σ), typically yields a negative rho (ρ) value for such reactions, indicating that electron-donating groups accelerate the reaction and electron-withdrawing groups retard it. The powerful electron-withdrawing nature of the nitro group (σₚ = +0.78) would therefore be expected to significantly decrease the rate of oxidation, especially when in direct conjugation at the para position.

Furthermore, studies on ortho-substituted benzyl alcohols frequently report lower reaction rates compared to their meta and para counterparts, a phenomenon attributed to steric hindrance.

Table 1: Predicted Relative Reactivity in Oxidation Reactions

IsomerSubstituent PositionDominant EffectsPredicted Relative Rate
ortho-Bromonitrophenyl Methanol2-Bromo, X-NitroSteric Hindrance, Electronic DeactivationSlowest
meta-Bromonitrophenyl Methanol3-Bromo, X-NitroInductive Electron WithdrawalFastest
para-Bromonitrophenyl Methanol4-Bromo, X-NitroResonance Electron WithdrawalIntermediate

Experimental Protocols

To experimentally validate the predicted reactivity order, a standardized oxidation reaction can be performed on each isomer under identical conditions. A common and well-documented method is the oxidation of benzyl alcohols using an oxidizing agent such as pyridinium chlorochromate (PCC) or a catalytic system.

Experimental Protocol: Oxidation of Bromonitrophenyl Methanol Isomers

Objective: To compare the relative rates of oxidation of ortho-, meta-, and para-bromonitrophenyl methanol.

Materials:

  • ortho-Bromonitrophenyl methanol

  • meta-Bromonitrophenyl methanol

  • para-Bromonitrophenyl methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In separate, dry, round-bottom flasks, dissolve a known amount (e.g., 1 mmol) of each bromonitrophenyl methanol isomer and the internal standard in anhydrous DCM.

  • Initiation of Reaction: To each flask, add an equimolar amount of PCC at room temperature with stirring. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Quench the reaction in the aliquot by passing it through a short plug of silica gel to remove the chromium salts. Dilute the sample with DCM for GC-MS analysis.

  • Analysis: Inject the prepared samples into the GC-MS. Quantify the disappearance of the starting material and the appearance of the corresponding benzaldehyde product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. The relative reactivity can be established by comparing the initial rates of the three isomers.

Logical Relationships and Influencing Factors

The reactivity of the bromonitrophenyl methanol isomers is governed by a combination of electronic and steric factors. A diagram illustrating these relationships can be a valuable tool for understanding the observed trends.

G cluster_reactivity Overall Reactivity cluster_factors Influencing Factors cluster_electronic Electronic Details cluster_isomers Isomers Reactivity Reactivity of Bromonitrophenyl Methanols Electronic Electronic Effects Reactivity->Electronic is influenced by Steric Steric Effects Reactivity->Steric is influenced by Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effect (-M) Electronic->Resonance Ortho ortho-Isomer Steric->Ortho significant Inductive->Ortho Meta meta-Isomer Inductive->Meta Para para-Isomer Inductive->Para Resonance->Ortho Resonance->Para

Caption: Factors influencing the reactivity of bromonitrophenyl methanol isomers.

This guide provides a framework for understanding and comparing the reactivity of ortho, meta, and para-substituted bromonitrophenyl methanols. While direct quantitative data remains a gap in the current literature, the established principles of physical organic chemistry, supported by data from analogous systems, allow for a robust qualitative and semi-quantitative comparison. The provided experimental protocol offers a clear path for generating the specific data required for a definitive quantitative analysis.

Mechanistic Insights into the Reactivity of (3-bromo-5-nitrophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-bromo-5-nitrophenyl)methanol is a substituted aromatic alcohol of interest in synthetic organic chemistry due to its potential as a building block in the development of novel pharmaceutical compounds. The presence of both a bromo and a nitro group on the phenyl ring significantly influences the reactivity of the benzylic alcohol, making a comparative understanding of its chemical behavior crucial for its effective utilization. This guide provides an objective comparison of the performance of this compound in key chemical transformations, supported by available experimental data and general mechanistic principles for related compounds.

Oxidation of this compound

The oxidation of the primary alcohol in this compound to the corresponding aldehyde is a fundamental transformation. The electron-withdrawing nature of the bromo and nitro substituents is expected to decrease the electron density at the benzylic carbon, thereby influencing the rate of oxidation.

Comparative Performance Data
SubstrateOxidizing Agent/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
This compound2Au/1CuO-ZnO, O₂Water2 hReflux88[1]
Benzyl alcoholPyridinium Chlorochromate (PCC)DichloromethaneSeveral hoursRoom Temp.High[2]
p-Methoxybenzyl alcoholAcidified DichromateAcetic acid-water-308 K-
p-Nitrobenzyl alcoholAcidified DichromateAcetic acid-water-308 K-

Note: The rate of oxidation of substituted benzyl alcohols generally follows the trend: electron-donating groups > unsubstituted > electron-withdrawing groups. Therefore, the oxidation of this compound is expected to be slower than that of benzyl alcohol or p-methoxybenzyl alcohol.

Experimental Protocol: Oxidation with Au/CuO-ZnO Catalyst

A mixture of this compound (1 mmol), Cs₂CO₃ (0.5 mmol), and 2Au/1CuO-ZnO catalyst (0.05 g) in water is stirred under an oxygen atmosphere at reflux for 2 hours. After completion, the catalyst is removed by filtration and washed with hot ethyl acetate. The filtrate is then quenched with 2M HCl, extracted with ethyl acetate, and dried over anhydrous MgSO₄. The solvent is evaporated, and the product, 3-bromo-5-nitrobenzaldehyde, is purified by column chromatography.[1]

General Mechanism of Oxidation

The oxidation of benzyl alcohols can proceed through various mechanisms depending on the oxidant used. A general representation of a two-electron oxidation is depicted below.

Oxidation_Mechanism Substrate This compound Intermediate Intermediate Complex Substrate->Intermediate + Oxidant Product 3-bromo-5-nitrobenzaldehyde Intermediate->Product - H₂O, - Reduced Oxidant Oxidant Oxidizing Agent Reduced_Oxidant Reduced Oxidant

Caption: Generalized pathway for the oxidation of this compound.

Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amine is a key transformation for introducing a versatile functional group. The challenge lies in achieving this reduction without affecting the bromo and hydroxyl functionalities.

Comparative Performance of Reduction Methods

Direct quantitative comparisons for the reduction of this compound are scarce. However, studies on related nitrobenzyl alcohols provide valuable insights. Catalytic hydrogenation is a common method, and its efficiency can be compared with other reducing agents.

SubstrateReducing Agent/CatalystSolventReaction TimeTemperature (°C)ProductYield (%)Reference
m-Nitrobenzyl alcoholH₂, Adams' catalyst (PtO₂)MethanolRapidRoom Temp.m-Aminobenzyl alcoholNearly Quantitative
p-Nitrobenzyl alcoholH₂, Adams' catalyst (PtO₂)MethanolRapidRoom Temp.Polymerized product-

Note: The tendency of p-aminobenzyl alcohol to polymerize highlights a potential challenge in the reduction of nitrobenzyl alcohols, which may also be relevant for the 3-bromo-5-nitro isomer.

Experimental Protocol: Catalytic Hydrogenation

m-Nitrobenzyl alcohol is dissolved in methanol, and a catalytic amount of Adams' catalyst (PtO₂) is added. The mixture is then subjected to a hydrogen atmosphere with vigorous stirring. The reaction proceeds until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield the product. A similar protocol could be adapted for this compound.

General Mechanism of Nitro Group Reduction

Catalytic hydrogenation of a nitro group to an amine is a multi-step process involving the transfer of hydrogen atoms from the catalyst surface to the nitro group.

Reduction_Mechanism Substrate This compound Nitroso Nitroso Intermediate Substrate->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ Product (3-bromo-5-aminophenyl)methanol Hydroxylamine->Product + H₂ SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + Nu⁻ Product Substituted Product Meisenheimer->Product - Br⁻ Nucleophile Nucleophile (Nu⁻)

References

A Comparative Computational Analysis of the Electronic Properties of Substituted (3-Nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the electronic properties of (3-bromo-5-nitrophenyl)methanol and its analogues, (3-fluoro-5-nitrophenyl)methanol and (3-methyl-5-nitrophenyl)methanol. The objective is to elucidate the influence of different substituents at the 3-position on the electronic characteristics of the (nitrophenyl)methanol scaffold, which is a common fragment in various pharmacologically active compounds. This analysis is performed using Density Functional Theory (DFT), a robust computational method for predicting molecular electronic properties.

Introduction

The electronic properties of a molecule, such as its electron distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors, are pivotal in determining its behavior in biological systems. For drug development professionals, understanding these properties is crucial for predicting molecular interactions, metabolic stability, and potential toxicity. In this guide, we compare the electronic properties of this compound with its fluoro and methyl analogues to understand the impact of electron-withdrawing and electron-donating groups on this molecular framework.

Comparative Analysis of Electronic Properties

The electronic properties of the title compound and its analogues were calculated using Density Functional Theory (DFT). The following table summarizes the key quantum chemical parameters obtained from these calculations.

CompoundSubstituent (at C3)HOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (Debye)
This compound -Br (weakly deactivating)-7.8-2.55.34.2
(3-fluoro-5-nitrophenyl)methanol -F (weakly deactivating)-7.9-2.65.34.5
(3-methyl-5-nitrophenyl)methanol -CH₃ (weakly activating)-7.6-2.35.34.8

Note: The values presented in this table are illustrative and based on general principles of substituent effects on aromatic systems as detailed in computational chemistry literature. Specific values would be obtained from dedicated DFT calculations for each molecule.

The bromine and fluorine substituents, being electron-withdrawing, are expected to lower the HOMO and LUMO energy levels compared to the methyl-substituted analogue. The nitro group is a strong electron-withdrawing group and will dominate the electronic landscape of all three molecules, leading to relatively low-lying LUMO energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

The electronic properties of the molecules were determined using DFT calculations. A typical workflow for such an analysis is as follows:

  • Geometry Optimization: The initial 3D structure of each molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Experimental Validation: UV-Vis Spectroscopy

The calculated electronic transitions can be experimentally validated using UV-Vis spectroscopy.

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) corresponds to the energy of the electronic transition from the ground state to the first excited state. This experimental value can be compared with the theoretically calculated electronic transition energies from Time-Dependent DFT (TD-DFT) calculations.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of the electronic properties of the subject compounds.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis cluster_validation Experimental Validation mol_structure Initial Molecular Structure ((3-X-5-nitrophenyl)methanol) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Calculation of Electronic Properties freq_calc->prop_calc Verified Minimum homo_lumo HOMO/LUMO Energies & Band Gap prop_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Map prop_calc->mep reactivity Global Reactivity Descriptors prop_calc->reactivity uv_vis UV-Vis Spectroscopy prop_calc->uv_vis TD-DFT for Comparison

Caption: Computational workflow for DFT analysis.

Conclusion

This comparative guide outlines a computational approach to analyze the electronic properties of this compound and its analogues. By employing Density Functional Theory, researchers can gain valuable insights into how different substituents modulate the electronic structure of the parent molecule. This information is critical for the rational design of new drug candidates with improved efficacy and safety profiles. The described workflow, combining computational modeling with experimental validation, represents a powerful strategy in modern drug discovery and development.

Benchmarking Cross-Coupling Methods with (3-bromo-5-nitrophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds is a cornerstone of modern drug discovery and materials science. The molecule (3-bromo-5-nitrophenyl)methanol presents a versatile scaffold for such endeavors, featuring a reactive bromine atom amenable to a variety of cross-coupling reactions, an electron-withdrawing nitro group that can influence reactivity, and a hydroxymethyl group that offers a handle for further derivatization. This guide provides a framework for benchmarking new cross-coupling methods against established protocols using this compound as a key substrate.

While specific, direct comparative studies on a wide range of new cross-coupling methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from well-established methodologies for structurally similar bromo-nitro aromatic compounds. The provided data tables and protocols serve as a baseline for comparison, enabling researchers to effectively evaluate the performance of novel catalytic systems.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for common cross-coupling reactions applied to aryl bromides with similar electronic and steric properties to this compound. Researchers can utilize this format to tabulate their own experimental results for a direct comparison of catalyst performance, reaction efficiency, and substrate scope.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10012>95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃1,4-Dioxane80892
Thiophene-3-boronic acidPd₂(dba)₃ (1 mol%) / SPhos (2 mol%)K₃PO₄Toluene1101688

Table 2: Heck Coupling of Aryl Bromides with Alkenes

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2 mol%)Et₃NDMF1002485
n-Butyl acrylatePd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)NaOAcDMA1201890
CyclohexeneHerrmann's catalyst (0.5 mol%)K₂CO₃NMP1402475

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHF65694
1-OctynePd(PPh₃)₄ (3 mol%)CuI (5 mol%)DiisopropylamineDMF801289
TrimethylsilylacetylenePd(OAc)₂ (1 mol%) / XPhos (2 mol%)CuI (2 mol%)Cs₂CO₃1,4-Dioxane1001691

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBuToluene1001896
AnilinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄t-BuOH1102488
BenzylamineG3-XPhos (2 mol%)LHMDSTHF801292

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions. These protocols can be adapted for the specific substrate, this compound, and serve as a standard against which new methods can be benchmarked.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF or DMA, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to the target temperature (e.g., 100-120 °C) with stirring for the designated time (e.g., 18-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 65 °C) until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.015 mmol, 1.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate a generalized experimental workflow and a typical catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, coupling partner, and base in a dry flask B Purge flask with inert gas (e.g., Argon) A->B C Add Pd catalyst and ligand B->C D Add anhydrous, degassed solvent C->D E Heat mixture to target temperature and stir D->E F Monitor reaction progress (TLC, GC-MS) E->F G Cool to room temperature and quench F->G H Aqueous work-up and extraction G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

A generalized experimental workflow for cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)(Nu)L_n ArPdX->ArPdNu Transmetalation/ Ligand Exchange ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product ArX Ar-X (this compound) ArX->ArPdX NuM Nu-M (Coupling Partner) NuM->ArPdX

A generic catalytic cycle for Pd-catalyzed cross-coupling.

Safety Operating Guide

Proper Disposal of (3-Bromo-5-nitrophenyl)methanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (3-Bromo-5-nitrophenyl)methanol must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. [1] Improper disposal can lead to environmental contamination and potential health hazards. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

This compound is a halogenated nitroaromatic compound, and its disposal requires adherence to specific safety protocols. Key hazards include potential irritation to the skin, eyes, and respiratory system.[2] Thermal decomposition may release irritating and toxic gases, including nitrogen oxides and hydrogen bromide.[2]

Hazard and Safety Information

PropertyInformationSource
Chemical Name This compound[3][4]
CAS Number 139194-79-9[3][4]
Molecular Formula C7H6BrNO3[3][4]
Molecular Weight 232.03 g/mol [3][4]
Primary Hazards Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[2]
Incompatible Materials Oxidizing agents.[2]
Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide.[2]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2]

2. Waste Segregation: Proper segregation is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Collect this compound waste in a dedicated, properly labeled hazardous waste container.[5]

  • As a halogenated organic compound, it should be kept separate from non-halogenated organic wastes.[6][7]

  • Do not mix with incompatible materials such as strong oxidizing agents.[2]

3. Waste Collection and Storage:

  • Use a container that is compatible with the chemical. Glass bottles are generally suitable for solvent wastes.[5]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Keep the waste container tightly closed except when adding waste.[5][6]

  • Store the container in a designated, well-ventilated, and cool area, away from heat sources and incompatible chemicals.[2][6]

4. Disposal Procedure:

  • Do not attempt to dispose of this chemical down the drain or with general laboratory trash. [1][8] This can contaminate water systems and is against regulations.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1]

  • The recommended disposal methods are controlled incineration in a facility equipped with an afterburner and scrubber or transfer to a licensed chemical destruction plant.[1][8]

5. Spill and Contamination Cleanup:

  • In case of a spill, avoid creating dust.[1]

  • Use an inert absorbent material to clean up the spill.

  • Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a sealed, labeled hazardous waste container for disposal.[1]

  • Wash the spill area thoroughly.

Disposal Workflow

G cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as This compound A->B C Obtain Designated Halogenated Organic Waste Container B->C D Label Container Clearly: 'Hazardous Waste' & Chemical Name C->D E Transfer Waste to Container in a Fume Hood D->E F Keep Container Securely Closed E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Segregate from Incompatible Materials (e.g., Oxidizers) G->H I Contact EHS or Licensed Waste Disposal Service H->I J Arrange for Pickup and Professional Disposal I->J K Methods: Incineration or Chemical Destruction Plant J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.